EG1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZRJRJYVMXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EG1
This technical guide provides a comprehensive overview of the mechanism of action of two distinct biological entities referred to as "EG1": a novel oncogene, EG-1, and a small molecule inhibitor of PAX transcription factors, this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their respective roles in cellular signaling, supported by quantitative data, experimental protocols, and pathway visualizations.
Part 1: The EG-1 Gene (Endothelial-Derived Gene 1)
Core Mechanism of Action
The EG-1 gene, also known as endothelial-derived gene 1, has been identified as a positive stimulator of cellular proliferation.[1] Its expression is significantly elevated in the epithelial cells of several cancers, including breast, colorectal, and prostate cancer.[1][2] Overexpression of the EG-1 gene promotes tumor growth, while its targeted inhibition has been shown to block this effect. The mechanism of EG-1-driven proliferation involves the activation of key signaling pathways that are central to cell growth and survival: the c-Src and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
EG-1 has been shown to physically associate with the Src family of protein tyrosine kinases, including c-Src, Yes, and Fyn. This interaction leads to the activation of c-Src.[1] Subsequently, the activation of c-Src can trigger downstream signaling cascades, including the MAPK pathway. Overexpression of EG-1 is correlated with the activation of several components of the MAPK pathway, namely Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), c-Jun NH2-terminal Kinase (JNK), and p38.[1] These kinases are known to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The collective activation of these pathways by EG-1 contributes to its role in promoting cancer cell proliferation.
Signaling Pathway Visualization
Caption: EG-1 Gene Signaling Pathway.
Quantitative Data Summary
| Experimental System | Parameter Measured | Result | Reference |
| Human Breast Cancer Cells (MDA-MB-231) | In vitro proliferation (³H-thymidine incorporation) | Dose-dependent inhibition of proliferation with anti-EG-1 antibodies. At a 1:50 dilution, proliferation was reduced to ~23,000-26,000 cpm from a baseline of ~54,000-63,000 cpm. | [3] |
| Human Breast Cancer Cells (MCF-7) | In vitro proliferation (³H-thymidine incorporation) | Dose-dependent inhibition of proliferation with anti-EG-1 antibodies. | [3] |
| HEK-293 Cells | In vitro proliferation | Significantly increased proliferation upon overexpression of full-length EG-1 gene compared to empty vector controls. | [1] |
| SCID Mouse Xenograft Model (HEK-293 cells) | Tumor Growth | Injection of high EG-1 expressing HEK-293 clones resulted in significantly larger tumors compared to clones with empty vectors. | [1] |
Experimental Protocols
This protocol is based on the methodology described for assessing the effect of EG-1 on cell proliferation.[1]
-
Cell Plating: Seed cells (e.g., HEK-293, MCF-7, MDA-MB-231) in 48-well culture plates at a density of 10,000 cells per well.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 48 hours in DMEM supplemented with 10% Fetal Calf Serum (FCS).
-
Radiolabeling: On the third day, add 1 µCi of [methyl-³H]thymidine to each well.
-
Incubation with Radiolabel: Incubate the plates for an additional 4 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the incorporation of [³H]-thymidine using a scintillation counter. The counts per minute (cpm) are proportional to the rate of cell proliferation.
This protocol is a representative procedure for evaluating the effect of EG-1 overexpression on tumor growth in a severe combined immunodeficient (SCID) mouse model.[1]
-
Cell Preparation: Culture HEK-293 cells stably transfected with either an EG-1 expression vector or an empty control vector. Harvest the cells by trypsinization and resuspend them in sterile PBS at a concentration of 2 x 10⁶ cells per 100 µL.
-
Animal Model: Use female SCID mice, typically 4-6 weeks old.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., weekly).
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
Part 2: The this compound Small Molecule Inhibitor
Core Mechanism of Action
This compound is a small molecule that acts as a specific inhibitor of the Paired box (PAX) family of transcription factors, with a notable activity against PAX2, PAX5, and PAX8.[4] These transcription factors play crucial roles in embryonic development and are often re-expressed in various cancers, where they contribute to cell proliferation and survival. The primary mechanism of action of this compound is the direct targeting of the highly conserved DNA-binding paired domain of PAX proteins.[4]
By binding to this domain, this compound allosterically inhibits the interaction between the PAX transcription factor and its cognate DNA sequence. This prevents the recruitment of the transcriptional machinery, leading to a downregulation of PAX target gene expression.[3][5] For instance, in colorectal cancer cells, this compound treatment leads to a decrease in the expression of the PAX2 target gene CDH2 (N-cadherin) and an increase in the expression of TP53 (p53), which is negatively regulated by PAX2.[3][5] The net effect of inhibiting PAX transcriptional activity is a reduction in cancer cell proliferation and, in some contexts, an induction of apoptosis.[1]
Signaling Pathway and Mechanism Visualization
Caption: Mechanism of Action of this compound Small Molecule Inhibitor.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | |||
| PAX2/PAX5/PAX8 Paired Domain | 1.5 µM | Biolayer interferometry | [5][6] |
| Inhibitory Concentration (IC₅₀) | |||
| PAX2-mediated Luciferase Expression | ~10 µM | HEK293 cells | [4] |
| Cell Proliferation | |||
| HCT116 Colorectal Cancer Cells | Significant reduction in cell divisions after 72 and 96 hours of treatment with 25 µM this compound. | Flow cytometry | [1] |
| Target Gene Expression | |||
| CDH2 (N-cadherin) | Significant decrease in expression after 72 and 96 hours of this compound treatment. | RT-qPCR in HCT116 cells | [3] |
| TP53 (p53) | Significant increase in expression after 72 and 96 hours of this compound treatment. | RT-qPCR in HCT116 cells | [3] |
Experimental Protocols
This protocol is a representative method for assessing the inhibitory effect of this compound on PAX-mediated transcription.[4]
-
Cell Seeding: Plate HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with:
-
A PAX expression vector (e.g., CMV-Pax2).
-
A luciferase reporter plasmid containing PAX binding sites upstream of the luciferase gene (e.g., pPRS4-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC₅₀ value.
This protocol outlines a method to quantify cell proliferation by measuring the dilution of a fluorescent dye.[1]
-
Cell Staining: Resuspend HCT116 cells at 1 x 10⁶ cells/mL in serum-free medium. Add a cell proliferation dye (e.g., CellTrace™ Violet) to a final concentration of 5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Quenching: Quench the staining by adding 5 volumes of complete culture medium and incubate for 5 minutes.
-
Cell Plating: Centrifuge the cells, resuspend in fresh medium, and plate in 6-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control.
-
Time-Course Analysis: At various time points (e.g., 24, 48, 72, and 96 hours), harvest the cells by trypsinization.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell proliferation dye. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.
-
Data Analysis: Quantify the number of cell divisions by analyzing the histogram of fluorescence intensity. Compare the proliferation profiles of this compound-treated and control cells.
References
The Small Molecule EG1: A Targeted Inhibitor of the PAX2 Transcription Factor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Paired box 2 (PAX2) transcription factor, a critical regulator of embryonic development, has emerged as a compelling therapeutic target due to its aberrant re-expression in various cancers and diseases characterized by abnormal cell proliferation.[1][2] This guide provides a comprehensive technical overview of EG1, a small molecule inhibitor specifically designed to target the DNA-binding paired domain of PAX2. This compound has demonstrated significant potential in preclinical studies by effectively inhibiting PAX2-mediated transcriptional activation, leading to reduced cell proliferation in PAX2-positive cancer cells and recapitulating genetic loss-of-function phenotypes in developmental models.[1][2][3] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates the associated signaling pathways.
Mechanism of Action: Targeting the PAX2 DNA-Binding Domain
This compound was identified through a virtual screen of small molecules designed to bind to a homology model of the PAX2 paired domain.[1][2] Its primary mechanism of action is the direct inhibition of the PAX2 protein's ability to bind to its cognate DNA sequences.[3] By occupying the DNA-binding pocket of the paired domain, this compound effectively prevents the formation of the PAX2-DNA complex, thereby blocking the subsequent recruitment of the transcriptional machinery and inhibiting the activation of PAX2 target genes.[3][4] This targeted approach allows for specific disruption of PAX2-dependent cellular processes. Due to the high sequence homology within the paired domain of other PAX family members, this compound may also exhibit inhibitory activity against PAX5 and PAX8.[4][5]
Quantitative Data Summary
The efficacy of this compound as a PAX2 inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 1.35–1.5 µM | Biolayer Interferometry | [1][2][3][6] |
| IC50 | ~10 µM | Cell-based Luciferase Reporter Assay | [3][4] |
Table 1: this compound Binding Affinity and Inhibitory Concentration
| Cell Line Type | Effect of this compound (12.5 µM and 25 µM) | Reference |
| PAX2 Positive Renal and Ovarian Cancer Cells | Significant decrease in cell viability and proliferation (measured by phospho-histone H3 levels) | [1][2][3] |
| PAX2 Negative Cancer Cells | Little to no effect on cell viability and proliferation | [1][2][3] |
| HCT116 Colorectal Carcinoma Cells | Reduced proliferation after three days of treatment | [5] |
Table 2: Cellular Effects of this compound
| Target Gene | Effect of this compound Treatment | Cell/System | Reference |
| Cited1 | Decreased expression | Embryonic kidney organ culture | [3][6] |
| CDH2 (N-cadherin) | Decreased expression | HCT116 cells | [4] |
| TP53 (p53) | Increased expression | HCT116 cells | [4] |
| FoxD1 | Increased expression | Embryonic kidney organ culture | [3] |
| Msx1 | Increased expression | Embryonic kidney organ culture | [3] |
Table 3: Modulation of PAX2 Downstream Target Genes by this compound
Signaling Pathways and Experimental Workflows
This compound Inhibition of PAX2-Mediated Transcription
The following diagram illustrates the mechanism by which this compound inhibits PAX2-dependent gene transcription.
Caption: this compound binds to the PAX2 paired domain, preventing its interaction with DNA and subsequent transcription of target genes.
Proposed Model of this compound Action in PAX2-Dependent Cancer Cells
This diagram outlines the proposed downstream effects of this compound in cancer cells where PAX2 is aberrantly expressed.
Caption: this compound inhibits PAX2, leading to decreased CDH2 and increased TP53 expression, ultimately reducing cell proliferation.
Experimental Workflow: Luciferase Reporter Assay
This workflow describes the key steps in a luciferase reporter assay used to quantify the inhibitory effect of this compound on PAX2 transactivation.
Caption: Workflow for determining the IC50 of this compound using a dual-luciferase reporter assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Biolayer Interferometry (BLI) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity (Kd) of this compound to the PAX2 paired domain.[3][5]
-
Instrumentation: ForteBio Octet or similar BLI system.
-
Sensors: Streptavidin (SA) biosensors.
-
Reagents:
-
Recombinant biotinylated PAX2 paired domain protein.
-
This compound compound dissolved in an appropriate buffer (e.g., PBS with a small percentage of DMSO).
-
Kinetics Buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).
-
-
Procedure:
-
Immobilization: Immobilize the biotinylated PAX2 paired domain onto the streptavidin biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors into kinetics buffer.
-
Association: Transfer the sensors to wells containing various concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 µM) and record the association phase.[3][5]
-
Dissociation: Move the sensors back to kinetics buffer to monitor the dissociation of this compound.
-
Data Analysis: Fit the binding curves using a global fitting model (e.g., 1:1 binding model) with the instrument's analysis software to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[3][5]
-
Cell-Based PAX2 Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit PAX2-mediated gene transcription in a cellular context.[1][2]
-
Cell Line: HEK293 cells or other suitable cell lines.
-
Plasmids:
-
An expression vector for PAX2 (e.g., CMV-Pax2).
-
A firefly luciferase reporter plasmid containing multimerized PAX2 binding sites upstream of a minimal promoter.
-
A constitutively expressed Renilla luciferase vector for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound compound.
-
Dual-luciferase reporter assay system (e.g., Promega).
-
-
Procedure:
-
Transfection: Co-transfect the cells with the PAX2 expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the IC50 value.
-
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and anti-proliferative effects of this compound on PAX2-positive and PAX2-negative cancer cell lines.[3]
-
Cell Lines: PAX2-positive (e.g., certain renal and ovarian cancer cell lines) and PAX2-negative cancer cell lines.
-
Reagents:
-
Cell culture medium.
-
This compound compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Antibody against phospho-histone H3 (for proliferation).
-
-
Procedure (Cell Viability):
-
Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 12.5 and 25 µM) for a specified time (e.g., 48 hours).[3]
-
Assay: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
-
Procedure (Proliferation - Phospho-Histone H3 Staining):
-
Treatment: Treat cells with this compound as described above.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Staining: Incubate with a primary antibody against phospho-histone H3, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the percentage of positive cells by flow cytometry or fluorescence microscopy.
-
Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the mRNA levels of PAX2 downstream target genes following this compound treatment.[4]
-
Cell Lines/Tissues: Cells or tissues treated with this compound or a vehicle control.
-
Reagents:
-
RNA extraction kit.
-
Reverse transcription kit (for cDNA synthesis).
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (CDH2, TP53, etc.) and housekeeping genes (e.g., GAPDH, ACTB).
-
-
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control samples.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping genes.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of targeted therapies against cancers and other diseases driven by aberrant PAX2 activity.[1][2] Its well-defined mechanism of action, potent inhibitory activity, and selectivity for PAX2-positive cells provide a strong foundation for further preclinical and clinical development. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as evaluating its efficacy and safety in in vivo cancer models. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of PAX2 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Key Genes in Embryonic Kidney Development
A Note on the Topic "EG1": Initial literature searches did not identify a recognized gene with the official symbol "this compound" (Embryonic Gene 1) having a well-documented role in embryonic kidney development. Therefore, this guide will focus on a well-characterized and pivotal gene, Odd-skipped related 1 (OSR1) , as a representative example to illustrate the molecular mechanisms governing nephrogenesis. OSR1 is one of the earliest and most critical transcription factors expressed in the intermediate mesoderm, the embryonic tissue that gives rise to the kidneys.[1]
Introduction to OSR1 and its Role in Nephrogenesis
Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor essential for the proper development of the kidneys and other organs.[1] In mammals, OSR1 is a key early marker for the intermediate mesoderm, which is the progenitor tissue for the entire urogenital system.[1] Its expression is crucial for the differentiation of this tissue into renal and gonadal structures. OSR1 functions upstream of other critical transcription factors involved in early kidney development, including Pax2, Lhx1, and Wt1.[1]
The development of the metanephros, the embryonic precursor to the adult kidney, relies on reciprocal inductive signaling between two primary tissues: the ureteric bud (UB) and the metanephric mesenchyme (MM).[2] OSR1-expressing cells are integral to the formation of various renal cell types, including mesangial cells, pericytes, and the smooth muscle of the ureter.[1] The timing of OSR1 expression and its subsequent downregulation is critical for determining the fate of these cells during nephron formation.[1]
Signaling Pathways in Embryonic Kidney Development
The formation of the kidney is orchestrated by a complex network of signaling pathways. Key pathways include WNT, FGF, BMP, and GDNF signaling.[2] These pathways regulate the critical processes of mesenchymal-to-epithelial transition (MET), ureteric bud branching, and nephron progenitor cell maintenance and differentiation.[2]
For instance, WNT9b signaling from the ureteric bud is essential to induce MET in the metanephric mesenchyme, a foundational step in nephron formation.[2] Concurrently, GDNF secreted by the mesenchyme signals through its receptor RET on the ureteric bud to guide its invasion and branching, which forms the collecting duct system.[2][3] Transcription factors like SIX2 and OSR1 are crucial in maintaining the pool of nephron progenitor cells in an undifferentiated state, ready to respond to these inductive signals.[1][2]
Quantitative Data Summary
Quantitative analysis of gene expression is fundamental to understanding the roles of genes like Osr1 in development. Techniques such as RT-qPCR and single-cell RNA sequencing provide precise measurements of transcript levels in different tissues and at various developmental stages.
| Gene | Developmental Stage (Mouse) | Tissue/Cell Type | Fold Change (Relative Expression) | Experimental Method | Reference |
| Osr1 | E10.5 - E12.5 | Metanephric Mesenchyme | High | In Situ Hybridization | [4] |
| Pax2 | Day 6 (in vitro differentiation) | Induced Intermediate Mesoderm | >80% positive cells | Immunofluorescence | [5] |
| Six2 | E18.5 | Nephron Progenitor Cells | Enriched | scRNA-seq | [6] |
| Wt1 | E10.5 - E12.5 | Metanephric Mesenchyme | High | In Vitro Cellular & Developmental Biology | [4] |
| Gdnf | Day 17 (in vitro differentiation) | Differentiating Kidney Organoid | Increased over time | RT-PCR | [5] |
Experimental Protocols
The study of embryonic kidney development employs a variety of sophisticated experimental techniques. Below are outlines of key protocols.
In Situ Hybridization (ISH) for mRNA Localization
This technique is used to visualize the specific location of gene transcripts within embryonic kidney tissue.[7][8]
-
Tissue Preparation: Embryonic kidneys are dissected at the desired developmental stage (e.g., E12.5) and fixed overnight in 4% paraformaldehyde (PFA) at 4°C.[8] The tissues are then dehydrated through a series of methanol washes and stored at -20°C.[9]
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA (e.g., Osr1) is synthesized via in vitro transcription from a linearized plasmid template.[9][10]
-
Hybridization: Rehydrated embryos are permeabilized with Proteinase K. They are then pre-hybridized in hybridization buffer before overnight incubation with the DIG-labeled probe at 65-70°C.[10]
-
Washing and Detection: Excess probe is removed through a series of stringent washes. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).[8]
-
Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of mRNA expression, visible by microscopy.[8][10]
Immunohistochemistry (IHC) for Protein Localization
IHC is employed to detect the presence and location of specific proteins within tissue sections.[11][12]
-
Tissue Preparation and Sectioning: Fixed embryonic kidneys are embedded in paraffin or OCT compound. For cryosections, fresh tissue is snap-frozen. 5-10 µm sections are cut using a microtome or cryostat and mounted on slides.[12]
-
Antigen Retrieval (for paraffin sections): Deparaffinized sections are treated with a citrate buffer solution at 95-100°C to unmask antigenic epitopes.[12]
-
Blocking and Antibody Incubation: Sections are incubated in a blocking buffer (e.g., containing normal serum and BSA) to prevent non-specific antibody binding. The primary antibody (e.g., anti-OSR1) is then applied and incubated, typically for 1 hour at room temperature or overnight at 4°C.[13]
-
Secondary Antibody and Detection: After washing, a labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore (for immunofluorescence) or an enzyme like horseradish peroxidase (HRP) for chromogenic detection.[13][14]
-
Visualization: For fluorescence, slides are viewed with a fluorescence microscope. For HRP, a substrate like DAB is added to produce a colored signal. Slides are often counterstained (e.g., with hematoxylin) to visualize tissue morphology.[12]
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the quantity of a specific mRNA transcript in a tissue sample.[15][16]
-
RNA Extraction: Total RNA is isolated from dissected embryonic kidneys using a reagent like TRIzol or a column-based kit.[15][17] The quality and concentration of the RNA are determined using spectrophotometry.[15]
-
DNase Treatment and cDNA Synthesis: The RNA sample is treated with DNase I to remove any contaminating genomic DNA.[18] Reverse transcriptase is then used to synthesize complementary DNA (cDNA) from the RNA template, often using random hexamer primers.[16][18]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) master mix.[17][18]
-
Amplification and Data Analysis: The reaction is run in a qPCR machine that monitors fluorescence in real-time as the DNA is amplified. The cycle threshold (Ct) value is determined for each gene. Relative gene expression is calculated using the ΔΔCt method, normalizing the target gene's expression to a stable housekeeping gene.[17]
Generation and Analysis of Knockout Mouse Models
To determine the function of a gene, researchers often create knockout mice where the gene of interest is inactivated.[19][20]
-
Gene Targeting: A targeting vector is constructed to replace a critical exon of the target gene with a selection marker (e.g., a neomycin resistance gene) via homologous recombination in embryonic stem (ES) cells.[21]
-
Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.[19][21]
-
Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the targeted allele. Subsequent breeding of heterozygous mice produces homozygous knockout animals, which are identified by PCR-based genotyping.[21]
-
Phenotypic Analysis: The knockout mice are analyzed for developmental defects. In the context of kidney development, this involves histological examination of embryonic kidneys at different stages to assess morphology, cell proliferation (e.g., BrdU or Ki67 staining), and apoptosis (e.g., TUNEL assay).
Conclusion
The development of the embryonic kidney is a finely tuned process governed by the interplay of key transcription factors, such as OSR1, and complex signaling networks. OSR1's role as an early specifier of the renal lineage highlights the importance of precise temporal and spatial gene expression. By using a combination of advanced molecular and genetic techniques, researchers continue to unravel the intricate mechanisms of nephrogenesis, providing crucial insights for understanding congenital kidney diseases and developing novel strategies for regenerative medicine.
References
- 1. OSR1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mouse kidney development - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gene expression profiling of the developing mouse kidney and embryo - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 5. sfu.ca [sfu.ca]
- 6. journals.biologists.com [journals.biologists.com]
- 7. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. zfin.org [zfin.org]
- 10. sdbonline.org [sdbonline.org]
- 11. Organ culture and immunostaining of mouse embryonic kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
- 14. Immunohistochemical detection of endothelial cell adhesion molecules in mouse kidney [bio-protocol.org]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. mcgill.ca [mcgill.ca]
- 17. Cell Lines, Clinical Samples Collection, RNA Extraction, and Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) [bio-protocol.org]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating Genetic Mosaic Mouse Embryos or Organoids for Studies of Kidney Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
- 21. Use of Genetic Mouse Models to Study Kidney Regeneration | Abdominal Key [abdominalkey.com]
The Pharmacological Profile of EG1: A Novel PAX Protein Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EG1 is a novel small molecule inhibitor that targets the DNA binding and transcriptional activity of Paired box (PAX) proteins, a family of transcription factors implicated in embryonic development and oncogenesis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro efficacy, and key experimental data. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Introduction
PAX transcription factors are crucial regulators of tissue development during embryogenesis and are often aberrantly expressed in various cancers, including colorectal and renal carcinomas, where they drive proliferation and tumor growth.[1][2] this compound was identified through virtual screening and subsequently validated as a compound capable of inhibiting the function of several PAX proteins, primarily PAX2, PAX5, and PAX8.[1][3] By targeting the highly conserved DNA binding domain of these proteins, this compound offers a promising therapeutic strategy for cancers dependent on PAX-mediated transcription.[1][4]
Mechanism of Action
This compound functions by directly binding to the paired domain of PAX proteins, thereby inhibiting their interaction with DNA.[3][4] This prevents the recruitment of the transcriptional machinery and subsequent transactivation of PAX target genes.[1] The high sequence homology within the DNA binding pocket of PAX2, PAX5, and PAX8 explains the ability of this compound to inhibit all three proteins.[3] Modeling studies have further elucidated the interaction of this compound with the DNA binding site of PAX2.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the this compound compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target(s) | Method | Source |
| Binding Affinity (Kd) | 1.5 µM | PAX2/PAX5/PAX8 DNA binding domain | Biolayer Interferometry | [1][3] |
| IC50 | ~10 µM | PAX2-mediated luciferase reporter expression | Cell-based transactivation assay | [3] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Effect | Concentration | Duration | Assay | Source |
| HCT116 (Colorectal Carcinoma) | Slowed cell proliferation | 25 µmol/L | 3-4 days | CellTrace™ Assay | [1] |
| PAX2-positive renal and ovarian cancer cells | Inhibition of proliferation | Not specified | Not specified | Not specified | [3] |
| PAX2-negative cancer cells | Little effect on proliferation | Not specified | Not specified | Not specified | [3] |
Signaling Pathway
This compound disrupts the canonical signaling pathway of PAX transcription factors. The diagram below illustrates the inhibitory action of this compound.
Caption: this compound inhibits PAX protein binding to DNA, preventing gene transcription.
Experimental Protocols
Biolayer Interferometry for Binding Affinity (Kd) Determination
This protocol outlines the method used to determine the binding affinity of this compound to the PAX2 paired domain.
Caption: Workflow for determining this compound binding affinity using biolayer interferometry.
Detailed Steps:
-
Immobilization: The biotinylated recombinant Pax2 paired domain (amino acids 1-81) is immobilized onto streptavidin biosensors.[3]
-
Association: The biosensors are then exposed to varying concentrations of this compound (0.5, 1.0, 2.0, 4.0, and 8.0 µM) to measure the association rate (Kon).[3]
-
Dissociation: Subsequently, the biosensors are moved to a buffer without this compound to measure the dissociation rate (Koff).[3]
-
Analysis: The binding curves are fitted with global fitting models using the instrument's software to determine the binding affinity (Kd) through steady-state analysis.[3]
Cell-Based PAX2 Transactivation Assay (IC50 Determination)
This assay quantifies the inhibitory effect of this compound on PAX2-mediated gene expression.
Methodology:
-
Cell Line: PRS4-Luc reporter cells are used. These cells contain a luciferase reporter gene under the control of a PAX2-responsive promoter.
-
Transfection: Cells are transfected with a CMV-Pax2 expression vector to drive the expression of PAX2. A control group is transfected with a CMV-Luc expression vector.[3]
-
Treatment: Transfected cells are treated with increasing concentrations of this compound.[3]
-
Measurement: Luciferase activity is measured to quantify the level of PAX2-dependent gene transactivation.
-
Analysis: Dose-response curves are generated to determine the IC50 value of this compound.[3]
Cell Proliferation Assay (CellTrace™ Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Line: HCT116 human colorectal carcinoma cells are utilized.[1]
-
Staining: Cells are stained with CellTrace™ reagent, which is a fluorescent dye that is diluted with each cell division.
-
Treatment: Stained cells are treated with 25 µmol/L of this compound. A control group is treated with a vehicle.[1]
-
Incubation: Cells are incubated for 3 to 4 days.[1]
-
Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence intensity indicates cell division. The number of cell divisions in the this compound-treated group is compared to the control group.[1]
Western Blotting
Western blotting is employed to analyze protein expression levels.
Protocol:
-
Cell Lysis: Cells are lysed in 2x SDS buffer.[5]
-
Protein Separation: Total protein is separated on 4–12% Bis-Tris gels.[3]
-
Transfer: Proteins are transferred to PVDF membranes.[3]
-
Immunoblotting: Membranes are immunoblotted with primary antibodies against specific proteins of interest (e.g., Pax2, EGFP, actin, P-Histone H3, Histone H3).[3]
-
Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.
Chemical Synthesis
A detailed chemical synthesis for this compound has been described. The synthesis involves a multi-step process starting from 4-nitrobenzoic acid and methyl 2-aminobenzoate. The key steps include the formation of a nitro-adduct, reduction of the nitro group, and subsequent coupling to form the final this compound compound. The structure of the synthesized this compound is verified by mass spectrometry.[1]
Conclusion
This compound is a potent and specific inhibitor of PAX transcription factors with demonstrated anti-proliferative activity in cancer cell lines. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies and clinical trials are warranted to evaluate the full therapeutic potential of this compound.
References
- 1. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Epidermal Growth Factor (EGF) in Cell Culture Experiments
A Note on Terminology: The term "EG1" is not standard in cell culture literature. Based on common abbreviations and the context of cell culture applications, this document assumes "this compound" refers to Epidermal Growth Factor (EGF) . EGF is a potent mitogenic factor and a key signaling molecule used extensively in cell culture to stimulate cell growth and proliferation.
Introduction to Epidermal Growth Factor (EGF)
Epidermal Growth Factor (EGF) is a small, 6 kDa polypeptide that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2] It is a member of the EGF family of growth factors and exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface. In cell culture, EGF is widely used to:
-
Stimulate the proliferation (mitogenesis) of a wide variety of epidermal and epithelial cells, as well as fibroblasts.[1]
-
Support the growth and maintenance of cells in serum-free or low-serum media, thereby reducing experimental variability.
-
Investigate signal transduction pathways, particularly the EGFR-mediated MAPK/ERK and PI3K/Akt pathways.
-
Induce differentiation in certain cell types.
Mechanism of Action: The EGFR Signaling Pathway
EGF functions by binding to its specific cell surface receptor, EGFR, a transmembrane protein with intrinsic tyrosine kinase activity. This binding initiates a cascade of intracellular events:
-
Ligand Binding & Dimerization: The binding of EGF to the extracellular domain of EGFR induces a conformational change, leading to the formation of receptor homodimers or heterodimers (e.g., with other ErbB family members).
-
Autophosphorylation: Dimerization activates the intracellular kinase domain of each receptor, causing them to phosphorylate specific tyrosine residues on each other's cytoplasmic tails.
-
Recruitment of Adaptor Proteins: The newly created phosphotyrosine sites act as docking stations for various intracellular signaling proteins and adaptors, such as Grb2.
-
Activation of Downstream Pathways: This leads to the activation of major signaling cascades, including:
-
MAPK/ERK Pathway: Primarily regulates gene expression related to cell proliferation and division.
-
PI3K/Akt Pathway: Plays a central role in promoting cell survival and inhibiting apoptosis (programmed cell death).
-
These pathways ultimately transmit the signal to the nucleus, leading to changes in gene expression that drive the cellular response.
Data Presentation: EGF Activity in Cell Culture
The biological activity of EGF is highly dependent on the cell type and the density of EGF receptors on the cell surface. The optimal concentration for stimulation should be determined empirically for each cell line.
| Parameter | Cell Line | Concentration Range | Response / EC₅₀ | Reference |
| Working Concentration | General Use | 0.1 - 10 ng/mL | Varies by cell type | [1] |
| Mitogenic Stimulation | NIH-3T3 Fibroblasts | 1 - 100 ng/mL | Max stimulation at ~25 ng/mL | |
| Mitogenic Stimulation | Human Foreskin Fibroblasts | 0 - 10 ng/mL | 1.9-fold cell increase at 5 ng/mL | |
| Biphasic Response | A431 Epidermoid Carcinoma | 3 - 100 pM (Stimulation) | Stimulatory EC₅₀ ~30 pM | [2] |
| >1 nM (Inhibition) | Maximal inhibition at ~3 nM | [2] |
Note: The response of A431 cells is unusual due to their extremely high number of EGF receptors. At high concentrations, EGF is inhibitory, a phenomenon not observed in most cell lines.[2]
Experimental Protocols
Protocol 1: Reconstitution and Storage of EGF
Recombinant EGF is typically supplied as a lyophilized powder.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized EGF in a sterile, buffered solution such as 10 mM acetic acid or PBS containing at least 0.1% Bovine Serum Albumin (BSA) to prevent adsorption to the vial. A common stock concentration is 10-100 µg/mL.
-
Aliquoting: Aliquot the reconstituted EGF into smaller, single-use volumes in sterile polypropylene tubes. This prevents waste and minimizes degradation from repeated freeze-thaw cycles.
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Reconstituted Stock: Store aliquots at -20°C for several months or at -80°C for up to a year. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Proliferation (Mitogenesis) Assay
This protocol describes how to measure the dose-dependent effect of EGF on cell proliferation using a colorimetric method like the MTS assay.
References
- 1. Growth stimulation of A431 cells by epidermal growth factor: identification of high-affinity receptors for epidermal growth factor by an anti-receptor monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth stimulation of A431 cells by epidermal growth factor: identification of high-affinity receptors for epidermal growth factor by an anti-receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: EG1, a PAX2 Transcription Factor Inhibitor, for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG1 is a small molecule inhibitor that targets the DNA-binding paired domain of the Paired box 2 (PAX2) transcription factor.[1][2] PAX2 is a critical regulator of gene expression during embryonic development and is often re-expressed in various cancers, where it contributes to cell proliferation and survival. By binding to PAX2, this compound allosterically prevents its interaction with DNA, thereby inhibiting its transcriptional activity.[1][2] This inhibitory action disrupts downstream signaling pathways, leading to a reduction in cell proliferation and viability in PAX2-positive cancer cells. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro studies.
Mechanism of Action
This compound directly binds to the paired domain of PAX2 with a dissociation constant (Kd) in the micromolar range, physically obstructing the protein-DNA interaction.[1][2] This inhibition of PAX2's transcriptional function affects the expression of its target genes. For instance, in colorectal cancer cells, this compound treatment has been shown to decrease the expression of N-cadherin (CDH2), a gene positively regulated by PAX2 and implicated in cell migration and metastasis, while increasing the expression of the tumor suppressor protein p53 (TP53).[3][4] The ultimate consequence of this disruption in PAX2-mediated gene regulation is a slowdown of the cell cycle, leading to inhibited cell proliferation.
Data Presentation
The following table summarizes the quantitative data for the in vitro use of this compound based on published studies.
| Parameter | Value | Cell Line(s) | Assay Type | Reference(s) |
| IC50 | ~10 µM | Not specified | Not specified | [1] |
| Binding Affinity (Kd) | 1.35–1.5 µM | N/A (Recombinant Pax2 paired domain) | Biolayer interferometry | [2] |
| Effective Concentration | 12.5 µM | Renal cell carcinoma (RCC111), Ovarian carcinoma (TOV112D, ES-2) | Cell Viability | [5] |
| Effective Concentration | 25 µM | Human colorectal carcinoma (HCT116) | Cell Proliferation (CellTrace) | |
| Effective Concentration | 250 µmol/L | Human colorectal carcinoma (HCT116) | Gene Expression (qRT-PCR) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in vitro application.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is adapted for the HCT116 human colorectal carcinoma cell line.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete growth medium and incubate for 24 hours to allow for cell attachment.[6]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (Dye Dilution Assay using CellTrace™ Violet)
This assay monitors cell proliferation by measuring the dilution of a fluorescent dye with each cell division.
-
Cell Staining: Resuspend HCT116 cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add CellTrace™ Violet dye to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Staining Quench: Add 5 volumes of complete culture medium to the stained cells and incubate for 5 minutes to quench the staining reaction.
-
Cell Seeding: Centrifuge the cells, remove the supernatant, and resuspend in fresh, pre-warmed complete medium. Seed the cells in a multi-well plate at the desired density.
-
Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound or a vehicle control.
-
Incubation and Harvesting: Incubate the cells for the desired time points (e.g., 24, 48, 72, and 96 hours). At each time point, harvest the cells by trypsinization.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with a violet laser (e.g., 405 nm excitation and ~450/50 nm emission).
-
Data Analysis: The fluorescence intensity will halve with each cell division. Analyze the data using flow cytometry software to determine the number of cell divisions and the proportion of cells in each generation.
Gene Expression Analysis (qRT-PCR)
This protocol is for analyzing the expression of PAX2 and its target genes in HCT116 cells.
-
Cell Treatment and RNA Extraction: Treat HCT116 cells with this compound (e.g., 250 µmol/L) or a vehicle control for a specified period (e.g., 96 hours).[3] Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix in a real-time PCR system. A typical reaction mixture (10-20 µL) includes:
-
SYBR Green Master Mix (1X)
-
Forward and Reverse Primers (200-400 nM each)
-
cDNA template (~50 ng)
-
Nuclease-free water
-
-
Thermal Cycling Conditions: A representative thermal cycling program is:
-
Initial denaturation: 95°C for 2-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Primer Sequences: The following are commercially available, validated primer sequences for human genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference (Vendor) |
| PAX2 | Commercially available | Commercially available | Sino Biological (HP100171) |
| CDH2 | Commercially available | Commercially available | OriGene (HP205580) |
| TP53 | Commercially available | Commercially available | QIAGEN (PPH00293C) |
| B2M | Commercially available | Commercially available | OriGene (HP207421) |
| HPRT1 | Commercially available | Commercially available | Bio-Rad (qHsaCED0045432) |
| UBC | Commercially available | Commercially available | Bio-Rad (qHsaCED0043477) |
-
Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to the geometric mean of at least two stable housekeeping genes (e.g., B2M, HPRT1, UBC).[8] Calculate the relative gene expression using the ΔΔCt method.
References
- 1. biocompare.com [biocompare.com]
- 2. sinobiological.com [sinobiological.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. TP53, Human tumor protein p53, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]
- 7. sinobiological.com [sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
Application Notes and Protocols for EG1 Treatment in HCT116 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of EG1, a small molecule inhibitor of PAX transcription factors, for the treatment of HCT116 human colorectal carcinoma cells. The following sections detail the mechanism of action, protocols for cell culture and treatment, and methods for assessing cellular responses, including proliferation, apoptosis, and cell cycle progression.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide. The aberrant expression of developmental genes, such as the Paired Box (PAX) transcription factors, has been implicated in the proliferation and growth of colorectal tumors.[1] this compound is a novel small molecule inhibitor designed to target these PAX transcription factors, offering a potential therapeutic strategy to impede cancer cell growth.[1][2] In HCT116 cells, a commonly used model for colorectal cancer, this compound has been shown to reduce proliferation and, at higher concentrations, induce apoptosis.[1][3][4][5] These notes provide the necessary protocols to replicate and build upon these findings.
Mechanism of Action
This compound functions by inhibiting PAX transcription factors.[1] In colorectal cancer, these transcription factors can become aberrantly expressed, driving the transcription of genes involved in cell proliferation, such as Cyclin D1.[2] By inhibiting PAX, this compound disrupts this signaling cascade, leading to a reduction in the proliferative capacity of the cancer cells. At higher concentrations, this disruption can be significant enough to trigger programmed cell death, or apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on HCT116 cells as reported in the literature.
Table 1: Effect of this compound on HCT116 Cell Proliferation (Dye Dilution Assay)
| Treatment | Duration | Percentage of Cells in 3rd & 4th Division | Percentage of Cells in 5th Division |
| Control (DMSO) | 96 hours | - | Significantly higher than this compound-treated |
| 25 µM this compound | 96 hours | - | Significantly lower than control |
| Control (DMSO) | 48 hours | - | - |
| 250 µM this compound | 48 hours | 65% fewer than control | - |
| Control (DMSO) | 96 hours | - | - |
| 250 µM this compound | 96 hours | - | 83% fewer than control |
Table 2: Effect of this compound on HCT116 Cell Apoptosis (Annexin V Assay)
| Treatment | Duration | Apoptosis Level |
| 25 µM this compound | Up to 96 hours | No observable effect |
| 250 µM this compound | 72 and 96 hours | Significant increase compared to control |
Table 3: Effect of this compound on HCT116 Cell Cycle Distribution (92-hour treatment)
| Cell Cycle Phase | Control (DMSO) | This compound-Treated |
| G0/G1 | Significantly higher than this compound-treated | Significantly lower than control |
| S | No significant difference | No significant difference |
| G2/M | Significantly lower than this compound-treated | Significantly higher than control |
Experimental Protocols
The following are detailed protocols for the treatment of HCT116 cells with this compound and subsequent analysis.
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium (e.g., Gibco #16600)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (e.g., T-75)
-
6-well plates
Protocol:
-
Culture HCT116 cells in McCoy's 5a medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 70-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add 0.25% Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
This compound Treatment Protocol
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
HCT116 cells seeded in 6-well plates
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Seed HCT116 cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete growth medium. A solvent control using the same concentration of DMSO should also be prepared.
-
Remove the medium from the cells and replace it with the this compound-containing medium or the DMSO control medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours). For longer experiments, it is recommended to replace the treatment medium every 24 hours.[2]
Proliferation Assay (Dye Dilution)
Materials:
-
CellTrace™ Violet or similar proliferation dye
-
Flow cytometer
-
FACS tubes
Protocol:
-
Harvest HCT116 cells and stain with a proliferation dye according to the manufacturer's instructions.
-
Seed the stained cells into 6-well plates.
-
After 24 hours, begin the this compound treatment as described above.
-
At each time point (e.g., 24, 48, 72, 96 hours), harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer. The fluorescence intensity of the dye will halve with each cell division.
-
Use the data to determine the number of cell divisions that have occurred in the control and treated populations.[1][3][4][5]
Apoptosis Assay (Annexin V Staining)
Materials:
-
Annexin V-APC or other fluorescently-labeled Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
-
FACS tubes
Protocol:
-
Treat HCT116 cells with this compound or DMSO control for the desired duration.
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add fluorescently-labeled Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive cells are undergoing apoptosis.[1]
Cell Cycle Analysis
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
-
FACS tubes
Protocol:
-
Treat HCT116 cells with this compound or DMSO control for the desired duration.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and resuspend the pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
References
- 1. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for EG1 in Cancer Research
A multi-faceted exploration of genes in cancer research.
The term "EG1" in cancer research can refer to several distinct genes, each with unique roles and applications. This document provides detailed application notes and protocols for three such genes: Endothelial-derived gene 1 (EG-1), Astrocyte Elevated Gene-1 (AEG-1), and Ether-à-go-go-1 (Eag1).
Section 1: Endothelial-Derived Gene 1 (EG-1)
Application Notes
Endothelial-derived gene 1 (EG-1) is a novel gene that has been identified as a significant factor in the progression of several common cancers.[1][2] Initially discovered in human umbilical vein endothelial cells (HUVECs) exposed to conditioned media from cancer cells, its expression has been found to be elevated in various cancer cell types.[1] This suggests that EG-1 may serve as a novel marker for the malignant phenotype of several epithelial-derived cancers.[1]
EG-1 as a Biomarker for Malignancy:
Research has demonstrated that EG-1 expression is significantly higher in cancerous tissues compared to their benign counterparts in breast, colon, and prostate cancers.[1] However, its expression was found to be minimal in both benign and malignant lung tissues.[1] This differential expression pattern makes EG-1 a promising biomarker for the diagnosis and prognosis of specific cancers.[1] Immunohistochemical analysis of clinical specimens has confirmed the elevated presence of the 22-kDa EG-1 peptide in malignant tissues.[1]
Role in Cellular Proliferation and Tumorigenesis:
EG-1 has been shown to be a positive stimulator of cellular proliferation.[2][3] Overexpression of the full-length EG-1 gene in cell lines leads to a significant increase in in vitro proliferation.[2][3] Conversely, the use of small interfering RNA (siRNA) to inhibit EG-1 expression results in decreased proliferation.[3] In vivo studies using severe combined immunodeficient (SCID) mouse models have shown that cells overexpressing EG-1 form significantly larger tumors.[2][3]
EG-1 in Signaling Pathways:
The mechanism of EG-1's function in promoting cell proliferation appears to involve major signaling pathways.[2] Studies have indicated an association between EG-1 and Src, a proto-oncogene involved in cell growth and differentiation.[2][3] Furthermore, the overexpression of EG-1 is correlated with the activation of key kinases in the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-jun-NH2-kinase (JNK), and p38.[2][3] This suggests that EG-1 may exert its pro-proliferative effects by modulating the Src and MAPK signaling cascades.[2]
Quantitative Data
Table 1: EG-1 Staining Intensity in Benign vs. Malignant Tissues [1]
| Tissue Type | Diagnosis | Number of Cases | Staining Intensity (0-3+) |
| Breast | Benign | 10 | 0 to 1+ |
| Malignant | 10 | 1+ to 3+ | |
| Colon | Benign | 10 | 0 to 1+ |
| Malignant | 10 | 2+ to 3+ | |
| Prostate | Benign | 10 | 0 to 1+ |
| Malignant | 10 | 1+ to 3+ | |
| Lung | Benign | 7 | 0 |
| Malignant | 7 | 0 |
Experimental Protocols
Protocol 1: Immunohistochemistry for EG-1 Detection in Tissue Specimens [1]
Objective: To detect the expression level of EG-1 protein in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Polyclonal anti-EG-1 antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Phosphate Buffered Saline (PBS)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Microscope slides
-
Coverslips
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse slides in 100% ethanol for 3 minutes (repeat twice).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking serum for 30 minutes.
-
Incubate with the primary anti-EG-1 antibody at an appropriate dilution overnight at 4°C.
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with the avidin-biotin-peroxidase complex for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Visualization and Counterstaining:
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with distilled water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. The intensity of the brown staining indicates the level of EG-1 expression.
-
Visualizations
Caption: Proposed EG-1 signaling pathway in cancer cell proliferation.
Caption: Workflow for Immunohistochemical (IHC) detection of EG-1.
Section 2: Astrocyte Elevated Gene-1 (AEG-1)
Application Notes
Astrocyte Elevated Gene-1 (AEG-1) is a multifunctional oncoprotein that is overexpressed in a wide range of cancers.[4] Its aberrant expression is significantly correlated with tumorigenesis, development, neurodegeneration, and inflammation.[4]
AEG-1 as a Prognostic and Immunotherapy Biomarker:
High expression of AEG-1 is associated with advanced tumor grade and poor patient prognosis across various cancer types, including oral squamous cell carcinoma (OSCC).[4] AEG-1 amplification has been observed in multiple cancers.[4] Importantly, AEG-1 expression is significantly correlated with immune infiltration in tumors.[4] This suggests that AEG-1 could serve as a novel prognostic immune biomarker, potentially helping to identify patients who are more likely to respond to adjuvant immunotherapy.[4]
Role in Cancer Progression and Signaling:
AEG-1 is implicated in several key signaling pathways that drive cancer progression. It is known to activate the NF-κB, PI3K/AKT, Wnt/β-catenin, and MAPK pathways.[5] Activation of these pathways by AEG-1 promotes:
-
Cell survival and proliferation: by augmenting pro-growth signals.
-
Resistance to apoptosis: by inhibiting programmed cell death.
-
Invasion and metastasis: by promoting cell motility and the epithelial-mesenchymal transition (EMT).[5]
Furthermore, AEG-1 has been found to regulate Th1/Th2 immune homeostasis, promote glycogen accumulation, and contribute to tumor fibrosis.[4]
Quantitative Data
While the provided search results highlight the correlation of AEG-1 with cancer prognosis, they do not contain specific quantitative data tables that can be replicated here. However, they consistently report a significant positive correlation between high AEG-1 expression and poor overall survival in various cancers.[4]
Experimental Protocols
Protocol 2: Western Blotting for AEG-1 Protein Expression
Objective: To determine the relative expression levels of AEG-1 protein in cell lysates.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AEG-1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AEG-1 antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software and normalize the AEG-1 signal to the loading control.
-
Visualizations
Caption: Signaling pathways activated by AEG-1 in cancer.
Section 3: Ether-à-go-go-1 (Eag1)
Application Notes
The voltage-gated potassium channel Eag1 (Ether-à-go-go-1), encoded by the KCNH1 gene, has emerged as a significant molecule in cancer research due to its aberrant expression in tumor tissues and its functional role in oncogenesis.[6]
Eag1 as a Cancer Biomarker:
One of the most compelling applications of Eag1 in cancer research is its use as a biomarker.[6] Eag1 is expressed in a wide variety of human tumors, while its expression in healthy tissues is highly restricted, primarily to the brain.[6] This tumor-specific expression pattern makes Eag1 a highly attractive candidate for a cancer biomarker.[6]
-
Early Detection: Studies suggest that Eag1 could serve as an early marker for cervical, colon, and breast cancer.[6]
-
Prognosis: Eag1 amplification or overexpression has been associated with poor survival in patients with leukemia, colon cancer, and ovarian cancer, indicating its potential as a prognostic marker.[6]
Eag1 as a Therapeutic Target:
Beyond its role as a biomarker, Eag1 is also a promising therapeutic target.[6] The inhibition of Eag1 expression or its channel activity has been shown to reduce the proliferation of cancer cells.[6] This suggests that targeting Eag1 could be a viable strategy for cancer therapy. The restricted expression of Eag1 in normal tissues offers a potential therapeutic window, minimizing off-target effects.
Quantitative Data
The provided search results emphasize the qualitative association of Eag1 with various cancers but do not offer specific quantitative data tables suitable for reproduction. The key takeaway is the consistent observation of Eag1 expression in most human tumors versus its very limited distribution in healthy tissues.[6]
Experimental Protocols
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Eag1 (KCNH1) mRNA Expression
Objective: To quantify the mRNA expression level of the Eag1 (KCNH1) gene in cancer cells or tissues.
Materials:
-
Cancer cells or tissue samples
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
qPCR primers for KCNH1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets or homogenized tissue using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for KCNH1 or the reference gene, and the synthesized cDNA.
-
Set up reactions in triplicate for each sample and each gene.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Real-Time PCR:
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling program (denaturation, annealing, extension).
-
Ensure a melt curve analysis is performed at the end of the run if using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for KCNH1 and the reference gene for each sample.
-
Calculate the relative expression of KCNH1 mRNA using the ΔΔCt method. The expression level in cancer samples can be compared to that in normal control samples.
-
Visualizations
Caption: Logical flow of Eag1 applications in cancer research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel Gene EG-1 Stimulates Cellular Proliferation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. The novel gene EG-1 stimulates cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | mRNA-seq-based analysis predicts: AEG-1 is a therapeutic target and immunotherapy biomarker for pan-cancer, including OSCC [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Eag1 channels as potential cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing EG1 for the Study of PAX Protein Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Paired box (PAX) gene family comprises nine transcription factors that are crucial for embryonic development, tissue differentiation, and cellular maintenance.[1][2][3] Aberrant expression of PAX proteins is implicated in various cancers, including colorectal, renal, and ovarian cancers, as well as rhabdomyosarcoma, making them attractive therapeutic targets.[1][4][5] EG1 is a small molecule inhibitor identified through virtual screening that specifically targets the DNA-binding paired domain of PAX proteins.[1][6] It has been shown to effectively inhibit the transcriptional activity of PAX2, PAX5, and PAX8, thereby blocking downstream cellular processes like proliferation and development.[4][7] These notes provide detailed protocols and data for using this compound as a tool to investigate PAX protein function in research and drug development settings.
Mechanism of Action
This compound functions by directly binding to the highly conserved 128-amino acid paired domain, which is responsible for the DNA-binding ability of PAX proteins.[1][2] This interaction physically obstructs the binding of the PAX transcription factor to its cognate DNA sequence, leading to a failure of polymerase recruitment and a subsequent loss of target gene transcription.[4][8] This mechanism effectively phenocopies a genetic loss-of-function of the targeted PAX protein without altering the total protein levels of PAX itself.[6][7]
Caption: this compound binds to the PAX paired domain, preventing DNA interaction and blocking gene transcription.
Pharmacological and Biological Activity
This compound has been characterized in various biochemical and cell-based assays to determine its binding affinity and functional inhibitory concentrations.
| Parameter | Value | Assay Type | Target(s) | Reference(s) |
| Binding Affinity (Kd) | 1.35 - 1.5 µM | Biolayer Interferometry | PAX2 Paired Domain | [1][7][9][10] |
| IC₅₀ | ~10 µM | Cell-based Transactivation | PAX2 | [4] |
| Effective Concentration | 0 - 12.5 µM | Cell Viability Assay | PAX2+ Renal Cancer | [9] |
| Effective Concentration | 25 µM | Cell Proliferation Assay | HCT116 Colorectal | [4][8] |
Experimental Protocols
The following protocols describe key experiments for characterizing the effects of this compound on PAX protein function.
Caption: General workflow for investigating PAX protein inhibition by this compound in cell-based assays.
Protocol 1: In Vitro PAX Transactivation Assay (Luciferase Reporter)
This assay quantifies the ability of this compound to inhibit PAX-mediated transcription of a reporter gene.
Materials:
-
HEK293 cells or other suitable cell line
-
PAX expression vector (e.g., CMV-Pax2)
-
PAX-responsive luciferase reporter vector (e.g., PRS4-Luc)
-
Control luciferase vector (e.g., CMV-Luc)
-
Transfection reagent
-
This compound (dissolved in fresh DMSO)[6]
-
Cell culture medium (e.g., DMEM)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will reach ~80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the PAX expression vector and the PRS4-Luc reporter vector using a suitable transfection reagent. As a counter-screen, transfect a separate set of cells with a constitutive CMV-Luc vector to test for non-specific inhibition.[7]
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 50 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate and measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the PRS4-Luc activity to the CMV-Luc activity to control for non-specific effects. Plot the dose-response curve to determine the IC₅₀ of this compound.
Protocol 2: Cell Proliferation Assay (Dye Dilution Method)
This protocol measures the effect of this compound on the proliferation of PAX-positive cancer cells.
Materials:
-
PAX-positive cancer cell line (e.g., HCT116) and a PAX-negative control line.[1][4]
-
CellTrace™ Violet or similar proliferation dye.
-
This compound (dissolved in DMSO).
-
Complete cell culture medium.
-
Flow cytometer.
Procedure:
-
Cell Staining: Resuspend cells in PBS and stain with CellTrace™ dye according to the manufacturer's protocol.
-
Cell Seeding: Seed the stained cells into 6-well plates.
-
This compound Treatment: Allow cells to adhere for 24 hours, then treat with a predetermined effective concentration of this compound (e.g., 25 µM) or a DMSO vehicle control.[4]
-
Incubation: Culture the cells for 3-4 days.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The dye is diluted with each cell division, so proliferating cells will show reduced fluorescence intensity.
-
Data Analysis: Quantify the number of cell divisions in the this compound-treated population versus the control population. A reduction in the number of divisions indicates successful inhibition of proliferation.[4]
Protocol 3: Western Blot for PAX Protein Levels and Downstream Targets
This protocol is used to confirm that this compound inhibits PAX function without degrading the PAX protein itself and to observe changes in downstream target proteins.
Materials:
-
PAX-expressing cells.
-
This compound (dissolved in DMSO).
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies: anti-Pax2, anti-EGFP (if using a reporter), anti-Actin (loading control), and antibodies for downstream targets (e.g., P-Histone H3).[6]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with increasing concentrations of this compound and a DMSO control for 24-48 hours.
-
Cell Lysis: Lyse the cells in 2x SDS buffer.[6]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate total protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Densitometry analysis should show that PAX2 protein levels remain unchanged, while downstream markers of proliferation (like P-Histone H3) or reporter proteins (EGFP) are reduced in a dose-dependent manner.[6][7]
Downstream Effects and Signaling
Inhibition of PAX proteins by this compound leads to changes in the expression of downstream target genes involved in cell cycle and differentiation. For instance, in colorectal cancer cells, this compound-mediated inhibition of PAX2 can alter the expression of CDH2 and TP53.[4] In kidney development models, this compound treatment reduces the expression of critical regulators like Cited1.[7]
Caption: Simplified PAX signaling pathway and the point of intervention for the inhibitor this compound.
Conclusion
This compound is a validated and specific chemical probe for studying the function of PAX transcription factors, particularly PAX2, PAX5, and PAX8. It directly targets the DNA-binding domain, providing a powerful tool for dissecting the role of these proteins in cancer cell proliferation, embryonic development, and other biological processes. The protocols outlined here provide a framework for utilizing this compound to elucidate PAX-dependent signaling pathways and validate PAX proteins as therapeutic targets.
References
- 1. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PAX Genes: Roles in Development, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of PAX1: Expression, function and regulation in development and diseases [frontiersin.org]
- 4. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhibiting Ureteric Bud Growth
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "EG1" did not correspond to a specific, publicly documented inhibitor of ureteric bud growth in the scientific literature reviewed. Therefore, these application notes utilize the well-characterized inhibitory effects of the Transforming Growth Factor-beta (TGF-β) superfamily, particularly TGF-β1, as a representative tool for inhibiting ureteric bud growth. The principles and protocols described herein can be adapted for other inhibitors targeting key signaling pathways in renal development.
Introduction
The development of the mammalian kidney is a complex process orchestrated by reciprocal interactions between the ureteric bud (UB) and the metanephric mesenchyme (MM). The UB, an epithelial outgrowth from the Wolffian duct, undergoes a series of branching events to form the entire collecting duct system of the kidney. Dysregulation of this branching morphogenesis can lead to congenital anomalies of the kidney and urinary tract (CAKUT). Understanding the molecular mechanisms that control UB growth and branching is therefore of paramount importance for developmental biology and for developing novel therapeutic strategies.
Several key signaling pathways govern ureteric bud morphogenesis. While pathways such as the Glial Cell Line-Derived Neurotrophic Factor (GDNF)/RET signaling cascade are potent promoters of UB outgrowth and branching, other pathways, notably the Transforming Growth Factor-beta (TGF-β) superfamily, act as crucial inhibitors.[1][2][3] Members of the TGF-β superfamily, including TGF-β1, Bone Morphogenetic Protein 2 (BMP2), and BMP4, have been shown to directly inhibit the growth and branching of the isolated ureteric bud in a concentration-dependent manner.[1] This inhibitory function is vital for shaping the developing ureteric tree, controlling the number and location of branches, and ensuring the proper architecture of the kidney.[1]
These application notes provide a comprehensive overview of the use of TGF-β1 as a tool to inhibit ureteric bud growth in ex vivo kidney organ culture systems. Included are detailed protocols, data presentation guidelines, and visual representations of the involved signaling pathways and experimental workflows.
Signaling Pathways in Ureteric Bud Growth Inhibition
The TGF-β signaling pathway plays a pivotal role in modulating ureteric bud morphogenesis. TGF-β ligands, such as TGF-β1, bind to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors. This activation of the receptor complex initiates an intracellular signaling cascade primarily mediated by the phosphorylation of SMAD proteins. Phosphorylated SMADs form complexes that translocate to the nucleus and act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis. In the context of the ureteric bud, activation of the TGF-β pathway leads to diminished proliferation of UB cells, thereby inhibiting its growth and branching.[1]
Diagram of the TGF-β Signaling Pathway
Caption: TGF-β signaling pathway leading to inhibition of ureteric bud growth.
Quantitative Data Summary
The inhibitory effects of TGF-β superfamily members on ureteric bud growth can be quantified by measuring various parameters in embryonic kidney organ cultures. The following table summarizes hypothetical, yet representative, quantitative data based on published findings.[1][4]
| Treatment Group | Concentration | Number of UB Branches (mean ± SEM) | Total UB Length (µm, mean ± SEM) | UB Tip Cell Proliferation (% Ki67 positive, mean ± SEM) |
| Control | 0 ng/mL | 45 ± 3 | 2500 ± 150 | 35 ± 2.5 |
| TGF-β1 | 1 ng/mL | 28 ± 2 | 1800 ± 120 | 20 ± 1.8 |
| TGF-β1 | 5 ng/mL | 15 ± 1.5 | 1100 ± 90 | 10 ± 1.2 |
| BMP2 | 10 ng/mL | 32 ± 2.5 | 2000 ± 130 | 25 ± 2.0 |
| BMP4 | 10 ng/mL | 30 ± 2.2 | 1950 ± 140 | 23 ± 1.9 |
Experimental Protocols
Protocol 1: Embryonic Kidney Explant Culture for Ureteric Bud Growth Inhibition Assay
This protocol describes the culture of embryonic mouse kidneys to assess the effect of inhibitory compounds on ureteric bud branching morphogenesis.
Materials:
-
Timed-pregnant mice (E11.5-E12.5)
-
Dissection microscope
-
Fine forceps and dissection needles
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TGF-β1 (or other inhibitors) stock solution
-
Polycarbonate membrane filters (0.4 µm pore size)
-
6-well culture plates
-
Sterile water for humidification
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize a timed-pregnant mouse at embryonic day 11.5 (E11.5) or E12.5 according to approved institutional guidelines.
-
Dissect the embryos in ice-cold sterile HBSS.
-
Under a dissection microscope, carefully isolate the metanephric kidneys from the embryos.
-
Place a polycarbonate membrane filter onto the surface of the culture medium in a 6-well plate.
-
Carefully transfer the isolated kidneys onto the membrane filter. Up to 4-6 kidneys can be placed on a single filter.
-
Prepare the treatment media by adding the desired concentration of TGF-β1 or other inhibitors to the culture medium. Include a vehicle-only control group.
-
Culture the kidney explants at the air-liquid interface in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 24-48 hours.
-
Culture for a period of 48-72 hours, monitoring the growth and branching of the ureteric bud daily using a microscope.
Diagram of the Experimental Workflow
Caption: Workflow for embryonic kidney explant culture and inhibitor treatment.
Protocol 2: Whole-Mount Immunofluorescence for Ureteric Bud Visualization and Proliferation Analysis
This protocol allows for the visualization of the ureteric bud and the assessment of cell proliferation within the kidney explants.
Materials:
-
Cultured kidney explants
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., PBS with 5% donkey serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Pan-Cytokeratin or Dolichos Biflorus Agglutinin (DBA) to label the ureteric bud
-
Anti-Ki67 antibody to label proliferating cells
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
After culture, gently wash the kidney explants with PBS.
-
Fix the explants in 4% PFA for 1-2 hours at 4°C.
-
Wash the explants three times with PBS for 10 minutes each.
-
Permeabilize and block the explants in blocking buffer for 2 hours at room temperature.
-
Incubate the explants with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the explants three times with PBS for 20 minutes each.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Wash the explants three times with PBS for 20 minutes each.
-
Mount the explants on a glass slide with mounting medium.
-
Image the ureteric bud structure and Ki67-positive cells using a confocal microscope.
-
Quantify the number of UB branches, total UB length, and the percentage of Ki67-positive cells in the UB tips using image analysis software.
Troubleshooting and Considerations
-
Variability in Kidney Size: Embryonic kidneys can vary in size and developmental stage. It is important to use littermates for control and experimental groups to minimize variability.
-
Inhibitor Concentration: The optimal concentration of the inhibitor should be determined empirically through a dose-response experiment. High concentrations may lead to toxicity and cell death.
-
Culture Conditions: Maintaining a sterile and humidified environment is critical for the health of the kidney explants.
-
Imaging: For accurate quantification, it is recommended to use confocal microscopy to obtain high-resolution 3D images of the ureteric bud.
Conclusion
The targeted inhibition of ureteric bud growth is a valuable tool for studying kidney development and for investigating the pathogenesis of CAKUT. While a specific inhibitor termed "this compound" is not prominent in the literature, the use of well-characterized molecules like TGF-β1 provides a robust system for modulating UB morphogenesis. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the complex signaling networks that control the formation of the kidney's collecting duct system. Further research into specific and potent inhibitors of key developmental pathways will continue to advance our knowledge in this field and may lead to new therapeutic avenues for congenital kidney diseases.
References
- 1. TGF-beta superfamily members modulate growth, branching, shaping, and patterning of the ureteric bud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Transforming growth factor-beta selectively inhibits branching morphogenesis but not tubulogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for PAX2 Inhibitors Using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Paired Box Gene 2 (PAX2) is a transcription factor crucial during embryonic development, particularly in the formation of the kidneys.[1][2] Its re-expression in adult tissues has been linked to various cancers and diseases characterized by abnormal cell proliferation, making it an attractive therapeutic target.[2][3] This document provides a detailed protocol for a cell-based Luciferase reporter assay designed to identify and characterize inhibitors of PAX2 transcriptional activity. The assay utilizes a stable cell line, such as Human Embryonic Kidney (HEK293) cells, engineered to contain a luciferase reporter gene under the control of a PAX2-responsive promoter element.[3][4] This system allows for the quantitative measurement of PAX2 activity by detecting light output from the luciferase-luciferin reaction.[5][6] As a case study, this protocol describes the use of EG1, a known small molecule inhibitor that targets the DNA-binding paired domain of PAX2, to validate the assay.[4][7]
PAX2 Signaling and Inhibition Pathway
The PAX2 transcription factor binds to specific DNA sequences, known as Pax Response Sequences (PRS), in the promoter region of its target genes.[4] This binding event initiates the recruitment of a co-activator complex, including PTIP and MLL3/4, which leads to histone modifications (specifically H3K4 trimethylation) and subsequent transcriptional activation of the downstream gene.[4] In this assay, the target gene is luciferase. The small molecule this compound specifically inhibits the binding of the PAX2 paired domain to the DNA, thereby preventing transcription.[4]
Experimental Workflow
The overall workflow for screening potential PAX2 inhibitors like this compound involves several key stages. It begins with the culture of a specific reporter cell line, followed by transient transfection to express the PAX2 protein. The cells are then treated with the test compounds before the luciferase activity is measured to determine the extent of inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for conducting the PAX2 luciferase reporter assay.
Key Reagents and Materials
-
Cell Line: HEK293 cell line stably expressing a luciferase reporter driven by a quadruple Pax Response Sequence (PRS4-Luc).[4]
-
Expression Vector: A mammalian expression vector encoding human PAX2 (e.g., CMV-Pax2).[3]
-
Control Vector (for counter-screen): A vector expressing luciferase from a constitutive promoter (e.g., CMV-Luc) to test for non-specific inhibitors.[4]
-
Test Compound: this compound (or other potential inhibitors) dissolved in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency reagent.
-
Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
-
Luciferase Assay System: A commercial kit such as the Dual-Luciferase® Reporter Assay System (Promega) or equivalent, containing cell lysis buffer and luciferase substrate.[8]
-
Instrumentation: Luminometer or a multi-mode plate reader with luminescence detection capabilities.
Protocol for PAX2 Inhibition Assay
Step 1: Cell Culture and Transfection
-
Culture the HEK293 (PRS4-Luc) cells in standard DMEM medium in a T-75 flask until they reach 80-90% confluency.
-
On the day of the experiment, transiently transfect the cells with the PAX2 expression vector according to the manufacturer's protocol for your chosen transfection reagent.[3][4]
-
Note: For a large-scale screen, transfection can be performed in large plates or flasks before plating into microplates.[4]
-
Step 2: Cell Plating and Compound Treatment
-
Following transfection (typically 4-6 hours post-transfection), trypsinize and resuspend the cells in fresh culture medium.
-
Dispense the cell suspension into a 384-well white, opaque assay plate at a density of ~10,000 cells per well.
-
Using a liquid handler or multichannel pipette, add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Recommendation: Perform a dose-response analysis with serial dilutions of this compound.
-
Step 3: Incubation
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for PAX2 expression and subsequent luciferase production.[3]
Step 4: Luciferase Assay
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer with the lyophilized luciferin substrate.[8]
-
Remove the culture medium from the wells.
-
Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle rocking to ensure complete cell lysis.[8]
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer. The signal is proportional to the amount of luciferase expressed and, therefore, to the transcriptional activity of PAX2.[5]
Counter-Screen for Specificity
To ensure that identified compounds specifically inhibit PAX2 and not general cellular processes like transcription or translation, a counter-screen is essential.[4]
-
Follow the same protocol as above, but use HEK293 cells transiently transfected with a CMV-Luc vector instead of the PAX2 vector.[4]
-
Active compounds in the primary screen should show no significant inhibition of luciferase activity in this counter-screen. This compound, for example, shows no inhibitory effect on CMV-Luc activity.[4]
Data Presentation and Expected Results
The primary output of the assay is luminescence, measured in Relative Light Units (RLU). Data should be normalized to the vehicle control (DMSO-treated cells), which is set to 100% activity. The inhibitory effect of a compound is expressed as a percentage of the control. An IC50 value, the concentration at which the compound inhibits 50% of the PAX2 activity, can be calculated by fitting the dose-response data to a four-parameter logistic curve.
Table 1: Quantitative Results for this compound Inhibition of PAX2
| Compound | Target Protein | Assay Type | Cell Line | Result (IC50) | Reference |
| This compound | PAX2 | Luciferase Reporter (PRS4-Luc) | HEK293 | ~10 µM | [4] |
| This compound | N/A (Control) | Luciferase Reporter (CMV-Luc) | HEK293 | No significant inhibition | [4] |
These results demonstrate that this compound is a specific and effective inhibitor of PAX2-mediated transcriptional activation.[4]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. usbio.net [usbio.net]
- 3. An unbiased, cell-based screen for Pax protein inhibitors identifies triazol derivatives that suppress target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Western Blot Analysis Following EG1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the effects of EG1, a specific inhibitor of the Paired box 2 (Pax2) transcription factor, and detail the protocols for analyzing its impact on downstream signaling pathways using Western blot analysis.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the DNA-binding paired domain of the Pax2 transcription factor.[1][2] By binding to this domain, this compound effectively prevents Pax2 from interacting with its cognate DNA sequences, leading to a reduction in the transcription of Pax2 target genes.[1] Aberrant expression of Pax2 is implicated in the development and progression of various cancers, including renal and ovarian carcinomas.[3] Inhibition of Pax2 by this compound has been shown to decrease the viability and proliferation of Pax2-positive cancer cells, highlighting its potential as a therapeutic agent.[3]
Mechanism of Action and Downstream Signaling
Pax2 is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. Its inhibition by this compound is expected to modulate several downstream signaling pathways. While direct quantitative Western blot data for all downstream effectors after this compound treatment is limited in the current literature, the known functions of Pax2 allow for predicted outcomes:
-
p53: Pax2 has been shown to transcriptionally repress the tumor suppressor p53.[4][5] Therefore, inhibition of Pax2 with this compound is expected to lead to an upregulation of p53 protein expression.
-
E-cadherin (CDH1): While the direct regulation of E-cadherin by Pax2 is complex, Pax2 is often associated with an epithelial-to-mesenchymal transition (EMT)-like phenotype, which typically involves the downregulation of E-cadherin. Therefore, this compound treatment may lead to an increase in E-cadherin expression.
-
Cyclin D1, c-Jun, and c-Fos (AP-1 complex): Pax2 can promote cell proliferation by activating the transcription factor AP-1 (a heterodimer of c-Jun and c-Fos), which in turn upregulates the expression of Cyclin D1, a key regulator of the cell cycle.[1][6] Consequently, inhibition of Pax2 by this compound is anticipated to decrease the protein levels of c-Jun, c-Fos, and Cyclin D1.
Data Presentation: Effects of this compound Treatment
The following tables summarize the available quantitative data and the expected effects of this compound treatment on key proteins involved in Pax2 signaling pathways.
Table 1: Quantitative Analysis of Cell Viability and Proliferation after this compound Treatment
| Cell Line | Pax2 Status | Treatment | Effect on Cell Viability (% of control) | Effect on Proliferation (Phospho-Histone H3 levels) | Reference |
| RCC111 (Renal Cancer) | Positive | 12.5 µM this compound for 48h | ~75% | Decreased | |
| TOV112D (Ovarian Cancer) | Positive | 12.5 µM this compound for 48h | ~80% | Decreased | |
| ES-2 (Ovarian Cancer) | Positive | 12.5 µM this compound for 48h | ~85% | Decreased | |
| 22Rv1 (Prostate Cancer) | Negative | 12.5 µM this compound for 48h | No significant change | No significant change | |
| PC-3 (Prostate Cancer) | Negative | 12.5 µM this compound for 48h | No significant change | No significant change | |
| SK-OV-3 (Ovarian Cancer) | Negative | 12.5 µM this compound for 48h | No significant change | No significant change |
Note: The presented data is an approximation based on graphical representations in the cited literature.
Table 2: Expected Protein Expression Changes Following this compound Treatment
| Target Protein | Expected Change in Protein Level | Rationale |
| p53 | Increase | Pax2 represses p53 transcription; this compound inhibition of Pax2 should relieve this repression.[4][5] |
| E-cadherin | Increase | Pax2 is associated with EMT; its inhibition may reverse this phenotype. |
| c-Jun | Decrease | Pax2 activates the AP-1 transcription factor, of which c-Jun is a key component.[1][6] |
| c-Fos | Decrease | Pax2 activates the AP-1 transcription factor, of which c-Fos is a key component.[1][6] |
| Cyclin D1 | Decrease | Cyclin D1 is a downstream target of the AP-1 complex.[1][6] |
Disclaimer: The expected changes are based on the known signaling pathways of Pax2. Further experimental validation by Western blot is recommended to confirm these effects at the protein level following this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate Pax2-positive and Pax2-negative cells in appropriate cell culture dishes at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 12.5 µM and 25 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once the cells have adhered and are actively growing (typically 24 hours after seeding), replace the medium with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to protein extraction.
Protocol 2: Western Blot Analysis
-
Protein Extraction:
-
Lyse the cells on ice using 2x SDS lysis buffer (20% glycerol, 4% sodium dodecyl sulfate, 0.2 M dithiothreitol, 125 mM Tris, pH 6.8).
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer.
-
Add loading dye and heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer in a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (Pax2, p53, E-cadherin, c-Jun, c-Fos, Cyclin D1, and a loading control like β-actin or GAPDH) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to correct for loading differences.
-
Visualizations
Caption: this compound inhibits Pax2, affecting downstream gene expression and cellular processes.
Caption: Workflow for Western blot analysis after this compound treatment.
Caption: Expected outcomes of this compound-mediated Pax2 inhibition on key signaling proteins.
References
- 1. PAX2 Protein Induces Expression of Cyclin D1 through Activating AP-1 Protein and Promotes Proliferation of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAX2 Function, Regulation and Targeting in Fallopian Tube-Derived High Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAX2 expression results in alternate cell death pathways in prostate cancer cells differing in p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells [frontiersin.org]
Application Notes and Protocols: Epidermal Growth Factor (EGF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Epidermal Growth Factor (EGF) for experimental use. The protocols outlined below are intended to serve as a guide for researchers working with EGF in both in vitro and in vivo settings.
EGF Solubility and Reconstitution
Recombinant human Epidermal Growth Factor (EGF) is typically supplied as a lyophilized powder. Proper reconstitution is crucial for maintaining its biological activity.
Data Presentation: EGF Solubility and Stock Solution Stability
| Parameter | Details | Recommendations & Notes |
| Recommended Solvents | Sterile deionized water, sterile Phosphate-Buffered Saline (PBS), aqueous buffers, or cell culture media.[1][2] | Reconstitution in a buffered solution (e.g., PBS) can help maintain a stable pH. |
| Stock Solution Concentration | It is recommended to reconstitute to a concentration of not less than 100 µg/mL.[3] | A higher concentration stock solution (e.g., 0.1-1.0 mg/mL) minimizes adsorption to the vial surface.[1] |
| Reconstitution Procedure | Briefly centrifuge the vial to collect the lyophilized powder at the bottom. Aseptically add the recommended solvent. Gently pipette to mix; do not vortex.[4] | Vigorous shaking can cause denaturation of the protein. |
| Storage of Lyophilized EGF | Store desiccated at -20°C to -80°C for long-term stability.[3][4] | Can be stable at room temperature for a few weeks, but cold storage is recommended.[3] |
| Storage of Reconstituted EGF | Aliquot into single-use polypropylene vials and store at -20°C for up to six months. Avoid repeated freeze-thaw cycles.[2] For short-term storage (2-7 days), it can be kept at 4°C.[3] | Do not store reconstituted EGF in glass vials due to potential adsorption.[2] |
| Stability in Dilute Solutions | To prevent adsorptive loss, dilute solutions should be supplemented with a carrier protein such as Bovine Serum Albumin (BSA) at a concentration of not less than 0.1%.[2] | This is particularly important for working solutions at ng/mL concentrations. |
Experimental Protocols
Protocol 2.1: Reconstitution of Lyophilized EGF for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of EGF from a lyophilized powder.
Materials:
-
Lyophilized recombinant human EGF
-
Sterile, nuclease-free water or sterile PBS, pH 7.2-7.4
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Microcentrifuge
Procedure:
-
Preparation: Allow the vial of lyophilized EGF and the reconstitution solvent (sterile water or PBS) to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial of lyophilized EGF to ensure the entire protein pellet is at the bottom of the vial.
-
Reconstitution: Aseptically add the calculated volume of sterile water or PBS to the vial to achieve a stock concentration of 100 µg/mL or higher. For example, to make a 100 µg/mL stock from a 10 µg vial, add 100 µL of solvent.[3]
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to completely dissolve the protein. Avoid vigorous shaking or vortexing. Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.[4]
-
Aliquoting and Storage: Aliquot the reconstituted EGF into sterile, single-use polypropylene tubes. Store the aliquots at -20°C for up to 3-6 months.[2][5] For immediate use, the solution can be stored at 4°C for up to one week.[3]
Protocol 2.2: In Vitro Cell Proliferation Assay using EGF
This protocol provides a general method for assessing the mitogenic effect of EGF on a responsive cell line, such as Balb/c 3T3 mouse embryonic fibroblasts.[5]
Materials:
-
Balb/c 3T3 cells (or other EGF-responsive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Reconstituted EGF stock solution
-
Sterile 96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: After the cells have attached, gently aspirate the complete medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
EGF Treatment: Prepare serial dilutions of EGF in serum-free medium. Typical working concentrations range from 0.5 to 25 ng/mL.[2] Add the desired concentrations of EGF to the wells. Include a negative control (serum-free medium alone) and a positive control (e.g., complete growth medium).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control. The half-maximal effective concentration (ED₅₀) for EGF-induced proliferation is typically in the range of 20-100 pg/mL for Balb/3T3 cells.[5]
Protocol 2.3: General Protocol for In Vivo Administration of EGF in a Mouse Model
This protocol provides a general guideline for the administration of EGF in a mouse model, for example, in studies of wound healing or tissue injury. Dosages and routes of administration should be optimized for the specific experimental model.
Materials:
-
Reconstituted EGF stock solution
-
Sterile, pyrogen-free saline or PBS for dilution
-
Sterile syringes and needles
-
Experimental mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.
-
EGF Preparation: On the day of administration, thaw an aliquot of the EGF stock solution on ice. Dilute the EGF to the desired final concentration with sterile, pyrogen-free saline or PBS. The final volume for injection should be appropriate for the route of administration (e.g., 100-200 µL for intraperitoneal injection). A severely toxic dose of 500 mg/kg of APAP was used in one study of acetaminophen-induced liver injury in mice, where hepatocyte-specific EGFR-deficient mice were generated.[6]
-
Administration: Administer the prepared EGF solution to the mice. Common routes of administration for systemic effects include:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery.
-
Subcutaneous (s.c.) injection: Can be used for sustained release.
-
Topical application: For wound healing studies, EGF can be incorporated into a hydrogel or other vehicle and applied directly to the wound.[7]
-
-
Monitoring: Monitor the animals regularly for any adverse effects and for the desired experimental outcomes.
Visualization of Pathways and Workflows
EGF/EGFR Signaling Pathway
The binding of EGF to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.
Caption: Simplified EGF/EGFR signaling cascade.
Experimental Workflow for In Vitro EGF Studies
The following diagram illustrates a typical workflow for investigating the effects of EGF on cultured cells.
Caption: General workflow for in vitro EGF experiments.
References
- 1. himedialabs.com [himedialabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. EGF Protein Human | Epidermal Growth Factor | ProSpec [prospecbio.com]
- 4. Recombinant Human EGF [fujifilmbiosciences.fujifilm.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. dovepress.com [dovepress.com]
Application Notes & Protocols for Animal Models in EG1 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models used to study the effects of two distinct but identically named biological entities: EG-1 (MED28) , a gene implicated in cellular proliferation and cancer, and EG1 , a small molecule inhibitor of the PAX2 transcription factor, which also plays a role in cancer development.
Part 1: EG-1 Gene (also known as MED28)
Application Note: Investigating the Proliferative Role of the EG-1 Gene in Oncology
The endothelial-derived gene 1 (EG-1), also known as Mediator Complex Subunit 28 (MED28), has been identified as a positive stimulator of cellular proliferation.[1] Elevated expression of EG-1 is observed in several cancers, including breast, colorectal, and prostate cancer.[1] Preclinical animal models are crucial for understanding the in vivo effects of EG-1 on tumor growth and for evaluating potential therapeutic strategies that target this gene. The primary animal model utilized for this purpose is the subcutaneous xenograft model in immunocompromised mice.
Key Signaling Pathway: EG-1 is believed to exert its pro-proliferative effects through the activation of the Src and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Overexpression of EG-1 has been correlated with the activation of key kinases in this pathway, such as ERK-1, ERK-2, JNK, and p38.[1]
EG-1/MED28 Signaling Pathway
Caption: EG-1/MED28 interaction with Src and the MAPK cascade.
Quantitative Data: EG-1 Gene Effects on Tumor Growth
The following table summarizes quantitative data from a study utilizing a severe combined immunodeficient (SCID) mouse model to assess the effect of EG-1 overexpression on tumor growth.
| Cell Line (HEK-293) | Mean Tumor Volume (mm³) at Day 35 | Standard Deviation | Fold Increase vs. Control |
| Control (Empty Vector) | 150 | ± 25 | 1.0 |
| High EG-1 Expression | 450 | ± 50 | 3.0 |
Data is illustrative, based on findings that high EG-1 expressing clones resulted in significantly larger tumors.[1]
Protocol: Subcutaneous Xenograft Model for Studying EG-1
This protocol describes the establishment of a xenograft model to evaluate the in vivo effect of EG-1 overexpression on tumor formation and growth.
Experimental Workflow for EG-1 Xenograft Study
Caption: Workflow for an in vivo EG-1 xenograft experiment.
Materials:
-
HEK-293 cells (or other suitable cancer cell line) stably transfected with either an EG-1 expression vector or an empty control vector.
-
Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
-
Sterile PBS and Matrigel (optional).
-
Calipers for tumor measurement.
-
Standard cell culture reagents and animal housing facilities.
Procedure:
-
Cell Preparation:
-
Culture the EG-1 overexpressing and control cell lines under standard conditions.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10^7 cells/mL.
-
-
Animal Inoculation:
-
Anesthetize the SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
House the animals under sterile conditions.
-
-
Tumor Monitoring and Measurement:
-
Monitor the mice daily for health and tumor development.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers weekly.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Endpoint and Data Collection:
-
Continue monitoring for a predetermined period (e.g., 5-10 weeks) or until tumor volume approaches institutional limits.
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Compare the average tumor volume and weight between the EG-1 overexpressing group and the control group using appropriate statistical tests (e.g., t-test).
-
Part 2: this compound Small Molecule Inhibitor of PAX2
Application Note: Preclinical Evaluation of this compound, a PAX2 Inhibitor
Paired box 2 (PAX2) is a transcription factor critical during embryonic development that can be aberrantly re-expressed in certain cancers, such as colorectal and renal cancer, where it promotes proliferation.[2][3] The small molecule This compound has been identified as a specific inhibitor that targets the DNA-binding domain of PAX2, thereby blocking its transcriptional activity.[4][5] Animal models, including ex vivo organ culture and in vivo cancer models, are essential for evaluating the therapeutic potential of this compound.
Mechanism of Action: this compound physically binds to the paired domain of PAX2, preventing it from binding to its target DNA sequences.[4] This leads to a downstream reduction in the expression of PAX2 target genes, such as Cyclin D1, and an increase in the expression of tumor suppressor genes like TP53, ultimately slowing cell cycle progression and proliferation.[3]
Mechanism of this compound Inhibition of PAX2
Caption: this compound binds to PAX2, preventing its interaction with DNA.
Quantitative Data: this compound Effects on Cell Proliferation and Gene Expression
The following tables summarize in vitro and ex vivo data on the efficacy of the this compound inhibitor.
Table 1: In Vitro Efficacy of this compound
| Assay | Metric | Value | Cell Line/System |
|---|---|---|---|
| Transactivation Assay | IC₅₀ | ~10 µM | HEK293 with PRS-Luc reporter |
| Binding Affinity | Kd | 1.5 µM | Biolayer Interferometry |
| Cell Proliferation | Effect | Slowed Proliferation | HCT116 (Colorectal Cancer) |
Data sourced from studies demonstrating this compound's inhibitory concentration, binding affinity, and effect on cancer cell growth.[3][4]
Table 2: Ex Vivo Gene Expression Changes with this compound Treatment
| Gene | Function | Expression Change | Model System |
|---|---|---|---|
| Cited1 | PAX2 Target Gene | Reduced | E11.5 Mouse Kidney Organ Culture |
| Gdnf | PAX2 Target Gene | Reduced | E11.5 Mouse Kidney Organ Culture |
| Six2 | Nephrogenesis Regulator | Reduced | E11.5 Mouse Kidney Organ Culture |
Data based on findings from mouse embryonic kidney culture treated with this compound.[4][5]
Protocol: Ex Vivo Mouse Embryonic Kidney Culture for this compound Testing
This protocol details a well-described organ culture model to assess the functional impact of PAX2 inhibition by this compound on a developmental process known to be PAX2-dependent.[4]
Experimental Workflow for Ex Vivo Kidney Culture
Caption: Workflow for testing this compound on ex vivo kidney organoids.
Materials:
-
Timed-pregnant mice (embryonic day 11.5).
-
Dissection microscope and tools.
-
Transwell filters (e.g., 0.4 µm pore size).
-
Culture medium (e.g., DMEM/F12 supplemented with FBS).
-
This compound compound and vehicle control (e.g., DMSO).
-
Reagents for RNA extraction, qRT-PCR, and in situ hybridization.
Procedure:
-
Tissue Dissection:
-
Euthanize a timed-pregnant mouse at E11.5.
-
Dissect the embryos in sterile PBS.
-
Under a dissection microscope, carefully microdissect the kidney rudiments from the embryos.
-
-
Organ Culture:
-
Place the dissected kidney rudiments onto the surface of a Transwell filter in a culture dish.
-
Add culture medium to the well below the filter, ensuring the tissue is at the air-liquid interface.
-
-
Treatment:
-
Prepare culture medium containing the desired concentration of this compound (e.g., 10-50 µM) and a vehicle-only control.
-
Culture the kidney rudiments in the prepared media.
-
-
Incubation and Imaging:
-
Incubate the cultures for 48 hours at 37°C and 5% CO₂.
-
Capture images of the kidney rudiments at the beginning and end of the culture period to assess morphological changes, such as ureteric bud branching.
-
-
Molecular Analysis:
-
After 48 hours, harvest the tissues.
-
Fix a subset of tissues for whole-mount in situ hybridization to analyze the spatial expression of PAX2 target genes (e.g., Cited1).
-
Extract RNA from the remaining tissues for quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of PAX2 target genes (e.g., Gdnf, Six2).
-
-
Data Analysis:
-
Compare the degree of branching morphogenesis between treated and control groups.
-
Quantify the changes in gene expression levels between the groups to determine the inhibitory effect of this compound.
-
References
- 1. The novel gene EG-1 stimulates cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing EG1 Concentration to Reduce Cytotoxicity
Welcome to the technical support center for EG1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound to achieve desired therapeutic effects while minimizing cytotoxicity. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to address common challenges encountered during in vitro experiments.
Note: "this compound" is used herein as a designation for a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor. The principles and methods described are based on established practices for optimizing the concentration of small molecule inhibitors in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to cytotoxicity?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell growth, proliferation, survival, and differentiation.[1][2][3] Key pathways activated by EGFR include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which are central to promoting cell survival and proliferation.[4] By inhibiting EGFR, this compound aims to block these pro-growth signals, which is particularly effective in cancers where EGFR is overexpressed or mutated.[3]
However, cytotoxicity can arise from two main sources:
-
On-target toxicity: At high concentrations, potent inhibition of EGFR in normal cells that rely on this pathway for regular function can lead to cell death.
-
Off-target toxicity: this compound may interact with other kinases or cellular components, leading to unintended cytotoxic effects that are independent of EGFR inhibition.
Optimizing the concentration is therefore critical to find a therapeutic window where this compound effectively inhibits cancer cell proliferation with minimal impact on healthy cells.
Q2: How do I determine the optimal starting concentration range for this compound in my cell line?
A2: To determine the optimal concentration range, a dose-response experiment is essential. This typically involves treating your target cells with a wide range of this compound concentrations, usually in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The primary goal is to determine the IC50 (half-maximal inhibitory concentration) or LC50 (half-maximal lethal concentration) value. The IC50 represents the concentration of this compound that inhibits a specific biological function (like cell proliferation) by 50%, while the LC50 is the concentration that kills 50% of the cells. A good starting point is to test a broad range spanning several orders of magnitude to ensure you capture the full dose-response curve.
Q3: What are the recommended assays to measure this compound-induced cytotoxicity?
A3: Several assays can be used to measure cytotoxicity, each with its own principle. It is often recommended to use more than one method to confirm results.[5]
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[6][7] They are widely used for their simplicity and reliability.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), an enzyme released from damaged cells, in the culture medium.[5][8] An increase in LDH indicates a loss of cell membrane integrity and cell death.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These flow cytometry-based assays can distinguish between live, apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[9]
Troubleshooting Guide
Problem 1: I am observing high cytotoxicity even at very low concentrations of this compound in my cancer cell line.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your specific cell line may be exceptionally sensitive to EGFR inhibition.
-
Solution: Perform a more granular dose-response curve with concentrations at the lower end of your initial screen (e.g., in the picomolar to nanomolar range) to identify a more precise IC50.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity, especially at higher stock concentrations.
-
Solution: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment, but without this compound. Ensure the final solvent concentration in the culture medium is low (typically <0.5%).
-
-
Possible Cause 3: Experimental Error. Incorrect calculations, plating of too few cells, or contamination can lead to apparent cytotoxicity.
-
Solution: Double-check all calculations. Ensure consistent cell seeding density across all wells.[10] Regularly test for mycoplasma contamination.
-
Problem 2: My results are not reproducible between experiments.
-
Possible Cause 1: Variation in Cell Health and Passage Number. Cells at high passage numbers can have altered phenotypes and drug sensitivities. Cell confluence at the time of treatment can also affect results.
-
Solution: Use cells within a consistent, low passage number range for all experiments. Standardize the seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause 2: Inconsistent Incubation Time. The duration of this compound exposure will significantly impact cytotoxicity.
-
Solution: Strictly adhere to the planned incubation times (e.g., 24, 48, or 72 hours) for all replicates and experiments.
-
-
Possible Cause 3: Reagent Variability. The age and storage of this compound, as well as the quality of assay reagents, can affect outcomes.
-
Solution: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Use fresh assay reagents and perform quality control checks on new batches.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in A549 Lung Cancer Cells after 72-hour exposure.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100% | 5% |
| 0.01 | 98% | 6% |
| 0.1 | 85% | 15% |
| 1 | 52% | 48% |
| 10 | 15% | 88% |
| 100 | 5% | 95% |
| IC50/LC50 Value | ~1.1 µM | ~1.2 µM |
Table 2: Comparative IC50 Values of this compound across different cell lines.
| Cell Line | Tissue of Origin | EGFR Status | IC50 of this compound (µM) |
| A549 | Lung Carcinoma | Wild-Type | 1.1 |
| HCC827 | Lung Adenocarcinoma | EGFR Exon 19 Deletion | 0.05 |
| MCF-7 | Breast Adenocarcinoma | Low Expression | 15.2 |
| HaCaT | Normal Keratinocyte | Wild-Type | 25.8 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining IC50 using the MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions and vehicle controls to the appropriate wells. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for a dose-response cytotoxicity assay.
Troubleshooting Logic
Caption: Troubleshooting unexpected high cytotoxicity.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. EGF Signaling Pathway - Company - arigo Biolaboratories [arigobio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. google.com [google.com]
Technical Support Center: Troubleshooting EG1 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the recombinant protein EG1 in various media. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound insolubility during expression and purification?
A1: this compound insolubility is a frequent challenge in recombinant protein production. The primary causes often relate to the high rate of protein expression in host systems like E. coli, which can overwhelm the cellular machinery for correct protein folding.[1][2] This can lead to the formation of dense, misfolded protein aggregates known as inclusion bodies.[3] Other contributing factors include suboptimal buffer conditions such as pH and ionic strength, and inappropriate temperatures during expression and handling.[4][5][6]
Q2: How does the expression system affect the solubility of this compound?
A2: The choice of expression system can significantly impact this compound solubility. Eukaryotic proteins expressed in bacterial systems, for instance, may lack necessary post-translational modifications, leading to improper folding and insolubility.[1] Different bacterial strains also have varying capacities for protein folding and disulfide bond formation, which can be critical for the correct conformation and solubility of this compound.[2] In some cases, switching to a different expression system, such as baculovirus or mammalian cells, may be necessary to achieve soluble expression.[1]
Q3: Can the choice of fusion tag influence this compound solubility?
A3: Yes, the fusion tag genetically attached to this compound can have a profound effect on its solubility.[2][7] Certain tags, like Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[1][3] These tags are thought to act as chaperones, assisting in the proper folding of the target protein.[3] While smaller tags like His-tags are excellent for purification, they generally do not improve solubility as significantly as larger tags.[1] It is often beneficial to test multiple fusion tags to find the one that yields the most soluble this compound.[2]
Q4: What is the role of pH in this compound insolubility?
A4: The pH of the buffer is a critical factor governing protein solubility.[5] Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[4][5] At the pI, there is a lack of electrostatic repulsion between protein molecules, which can lead to aggregation and precipitation.[5] To maintain this compound solubility, it is crucial to use a buffer with a pH that is at least one unit above or below its pI.[4]
Troubleshooting Guide for this compound Insolubility
If you are observing low yields of soluble this compound, follow this troubleshooting guide to diagnose and resolve the issue.
Step 1: Optimize Expression Conditions
High expression rates and temperatures can lead to the formation of insoluble inclusion bodies. Modifying the expression conditions is the first line of defense.
-
Lower Induction Temperature: Reducing the temperature after inducing protein expression (e.g., from 37°C to 18-25°C) slows down cellular processes, allowing more time for proper protein folding.[1][2][7]
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to very rapid protein synthesis, overwhelming the cell's folding machinery.[1][2] Try a range of lower IPTG concentrations to find a balance between expression level and solubility.
-
Change Host Strain: Some E. coli strains are specifically engineered to aid in the folding of difficult proteins, for example, by containing plasmids that encode for rare tRNAs or by having an oxidizing cytoplasm to promote disulfide bond formation.[2]
Step 2: Modify the this compound Construct
The inherent properties of the this compound construct can be altered to favor solubility.
-
Test Different Solubility-Enhancing Tags: Fuse this compound to various solubility-enhancing tags like MBP or GST.[1][3] The position of the tag (N- or C-terminus) can also impact solubility and should be tested.[2]
-
Express Protein Domains: If full-length this compound is insoluble, it's possible that smaller, individual domains of the protein may be soluble on their own.[1]
Step 3: Optimize Lysis and Purification Buffers
The composition of the buffer used during cell lysis and purification is critical for maintaining this compound in a soluble state.
-
Adjust pH: Ensure the buffer pH is not close to the pI of this compound.[4][5]
-
Optimize Ionic Strength: The salt concentration affects electrostatic interactions. A well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl can help maintain solubility.[2]
-
Use Additives: A variety of additives can help to stabilize this compound and prevent aggregation:
-
Osmolytes: Glycerol, sucrose, or TMAO can stabilize the native protein structure.[4]
-
Amino Acids: Adding a mixture of L-arginine and L-glutamate can increase protein solubility.[4][8]
-
Reducing Agents: For proteins with cysteine residues, agents like DTT or β-mercaptoethanol prevent the formation of incorrect disulfide bonds that can lead to aggregation.[4]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help to solubilize protein aggregates.[4]
-
Data Presentation: Optimizing this compound Expression and Buffer Conditions
The following tables provide recommended starting points and ranges for optimizing key parameters in your experiments.
Table 1: Recommended Expression Conditions for Improved this compound Solubility
| Parameter | Standard Condition | Recommended Range for Optimization | Rationale |
| Induction Temperature | 37°C | 18°C, 25°C, 30°C | Lower temperatures slow protein synthesis, allowing more time for proper folding.[1][2] |
| Inducer (IPTG) Conc. | 1 mM | 0.05 mM, 0.1 mM, 0.5 mM | Lowering inducer concentration reduces the rate of transcription and can improve solubility.[1][2] |
| Expression Host | Standard E. coli (e.g., BL21(DE3)) | Strains with chaperone plasmids or enhanced disulfide bond formation capabilities. | Specialized strains can assist in the correct folding of complex proteins.[2] |
| Fusion Tag | None or Small Tag (e.g., 6xHis) | MBP, GST, SUMO | Large fusion tags can act as chaperones and significantly enhance solubility.[1][3] |
Table 2: Buffer Additives to Enhance this compound Solubility
| Additive Class | Example | Recommended Concentration | Mechanism of Action |
| Osmolytes | Glycerol | 5-20% (v/v) | Stabilizes the native protein structure.[4] |
| Amino Acids | L-Arginine + L-Glutamate | 50-100 mM each | Bind to charged and hydrophobic regions, preventing aggregation.[4][8] |
| Reducing Agents | DTT | 1-5 mM | Prevents oxidation and incorrect disulfide bond formation.[4] |
| Non-denaturing Detergents | Tween-20 | 0.05-0.1% (v/v) | Solubilizes protein aggregates without causing denaturation.[4] |
| Salts | NaCl | 150-500 mM | Modulates ionic interactions to prevent aggregation.[2] |
Experimental Protocols
Protocol: Small-Scale Solubility Assay for this compound
This protocol allows for a rapid assessment of this compound solubility under different expression conditions.
-
Inoculation and Growth: Inoculate a 5 mL culture of LB media (with appropriate antibiotic) with a single colony of the E. coli strain containing the this compound expression plasmid. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[1]
-
Induction: Before induction, take a 1 mL sample of the uninduced culture. Induce the remaining culture with the desired concentration of IPTG.
-
Expression: Incubate the culture at the chosen temperature (e.g., 18°C, 25°C, or 37°C) for a set period (e.g., 4 hours or overnight).
-
Cell Harvesting: Harvest 1.5 mL of the induced culture by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of lysis buffer. Incubate on ice for 30 minutes.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at maximum speed in a microcentrifuge for 15 minutes at 4°C.[9]
-
Sample Preparation:
-
Analysis: Analyze the uninduced sample, the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE to visualize the amount of this compound in each fraction.
Visualizations
The following diagrams illustrate key workflows and principles related to troubleshooting this compound insolubility.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. blog.rheosense.com [blog.rheosense.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Soluble Protein Test Introduction and Method - BiologicsCorp [biologicscorp.com]
Technical Support Center: Astrocyte Elevated Gene-1 (AEG-1/MTDH) in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astrocyte Elevated Gene-1 (AEG-1), also known as Metadherin (MTDH), in long-term experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Inquiries
Q1: What is AEG-1/MTDH and why is it studied in long-term experiments?
A1: Astrocyte Elevated Gene-1 (AEG-1), or Metadherin (MTDH), is a crucial oncogene implicated in the progression of numerous cancers, including hepatocellular carcinoma, breast cancer, and glioblastoma.[1][2][3] It is a single-pass transmembrane protein encoded by the MTDH gene on chromosome 8q22.[3][4] Long-term studies are essential because AEG-1 influences key cancer hallmarks such as sustained proliferation, invasion, metastasis, angiogenesis, and chemoresistance.[2][5] These experiments often involve monitoring the effects of AEG-1 overexpression or knockdown on tumor growth and therapeutic response over extended periods.
Q2: What are the primary signaling pathways regulated by AEG-1/MTDH?
A2: AEG-1/MTDH is a multifunctional protein that activates several key oncogenic signaling pathways. The most well-documented include the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.[2][5] Its activation of these pathways promotes cell survival, proliferation, and invasion.[2] For example, it can directly interact with the p65 subunit of NF-κB to enhance its transcriptional activity.[1]
Section 2: Issues in Long-Term Cell Culture
Q1: My stable cell line overexpressing AEG-1 shows declining expression over several passages. What could be the cause and how can I fix it?
A1: This is a common issue in long-term culture of stable cell lines. Potential causes include:
-
Gene Silencing: The promoter driving your AEG-1 construct may be subject to methylation and subsequent silencing over time.
-
Cellular Toxicity: Constitutive high expression of an oncogene like AEG-1 can be toxic to some cell lines, leading to the selection of cells that have silenced the transgene.
-
Plasmid Instability: If the AEG-1 construct is not properly integrated into the host genome, it can be lost during cell division.
Troubleshooting Steps:
-
Re-selection: Periodically culture the cells in the selection antibiotic (e.g., puromycin, G418) to eliminate cells that have lost the expression cassette.
-
Promoter Choice: Consider using a different promoter that is less prone to silencing in your specific cell line.
-
Clonal Selection: Re-isolate single-cell clones from your stable line and screen for clones that maintain high and stable expression over time.
-
Inducible System: For long-term experiments where constitutive expression might be toxic, consider creating a tetracycline-inducible (Tet-On/Tet-Off) expression system. This allows you to control the timing and level of AEG-1 expression.
Q2: I am performing a long-term AEG-1 knockdown using shRNA, but the knockdown efficiency is decreasing over time. Why is this happening?
A2: Loss of knockdown efficiency in long-term shRNA experiments can be due to several factors:
-
Compensatory Mechanisms: Cells may adapt to the long-term suppression of AEG-1 by upregulating other functionally redundant proteins or pathways.
-
shRNA Silencing: Similar to transgene silencing, the promoter driving the shRNA (e.g., U6 or H1) can become methylated.
-
Selection Pressure: Cells that randomly lose shRNA expression or inactivate it may have a growth advantage and eventually dominate the culture.
Troubleshooting Steps:
-
Validate with Multiple shRNAs: Use at least two different shRNA sequences targeting different regions of the AEG-1 mRNA to rule out sequence-specific off-target effects and ensure a robust knockdown.
-
Periodic Validation: Regularly check AEG-1 protein and mRNA levels via Western blot and qPCR every few passages to monitor knockdown efficiency.
-
Re-selection and Re-cloning: Similar to overexpression lines, periodically re-select with antibiotics and consider re-cloning to isolate a pure population of cells with stable knockdown.
-
Use a CRISPR-based System: For a more permanent and stable knockout, consider using CRISPR/Cas9 to disrupt the MTDH gene.
Section 3: Protein and Assay-Related Issues
Q1: My Western blot for AEG-1 shows multiple bands, making interpretation difficult. What do these bands represent?
A1: The AEG-1 protein is known to undergo post-translational modifications (PTMs), which can result in multiple bands on a Western blot.[4][6] The calculated molecular weight is approximately 64 kDa, but bands between 70-80 kDa are often observed.[4][7] These can be due to:
-
Phosphorylation: AEG-1 is phosphorylated by IKKβ, which is crucial for its function in NF-κB activation.[1]
-
SUMOylation and Ubiquitination: In the nucleus, AEG-1 is SUMOylated, and subsequent monoubiquitination facilitates its translocation to the cytoplasm and increases its stability and half-life.[1][8]
-
Alternative Splicing: The MTDH gene can produce different transcript variants.[1]
Troubleshooting Steps:
-
Antibody Validation: Ensure you are using a well-validated antibody. Check the manufacturer's data to see if multiple bands are expected.[6][7]
-
Phosphatase/Deubiquitinase Treatment: Treat your cell lysates with a phosphatase or deubiquitinase prior to running the Western blot to see if the higher molecular weight bands collapse into a single band.
-
Use a Positive Control: Run a lysate from cells known to overexpress a specific, tagged version of AEG-1 as a positive control.
Q2: I am having trouble with my AEG-1 co-immunoprecipitation (Co-IP) experiment; the interaction with my protein of interest is weak or undetectable.
A2: Co-IP experiments can be challenging. Common issues include:
-
Transient or Weak Interaction: The interaction between AEG-1 and its binding partner may be weak or transient.
-
Incorrect Lysis Buffer: The buffer composition may be disrupting the protein-protein interaction.
-
Antibody Issues: The antibody may be binding to an epitope that is masked when AEG-1 is in a complex.
-
Subcellular Localization: The interacting proteins may reside in different subcellular compartments. AEG-1 is found in the cytoplasm, nucleus, and endoplasmic reticulum.[3][8]
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a milder lysis buffer (e.g., with lower salt and non-ionic detergents like NP-40) to preserve weaker interactions.
-
Cross-linking: For transient interactions, consider in vivo cross-linking with an agent like formaldehyde before cell lysis.
-
Antibody Selection: Test different antibodies that target different regions of AEG-1 (N-terminus vs. C-terminus).
-
Enrich for Specific Compartments: Perform subcellular fractionation to enrich for the compartment where the interaction is expected to occur before performing the IP.
Q3: My siRNA knockdown of AEG-1 is leading to unexpected phenotypes. How can I check for off-target effects?
A3: Off-target effects are a known issue with siRNA-based experiments. Troubleshooting Steps:
-
Rescue Experiment: The most definitive way to confirm an on-target effect is to perform a rescue experiment. Co-transfect your cells with the AEG-1 siRNA and a plasmid expressing an siRNA-resistant form of AEG-1 (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is likely an on-target effect.
-
Dose-Response: Use the lowest concentration of siRNA that gives you effective knockdown to minimize off-target effects.
-
Transcriptome Analysis: For a comprehensive view, perform RNA-sequencing on cells treated with your siRNA versus a control siRNA to identify genome-wide changes in gene expression.
Quantitative Data Summary
Table 1: Overexpression of AEG-1/MTDH in Various Human Cancers
| Cancer Type | Percentage of Tumors with High AEG-1 Expression | Correlation with Clinical Parameters | Reference |
| Hepatocellular Carcinoma (HCC) | 54.2% | Associated with microvascular invasion, poor differentiation, and advanced TNM stage. | [2] |
| Breast Cancer | ~44-47% | Correlated with clinical stage, tumor size, lymph node spread, and poor survival. | [9] |
| Esophageal Squamous Cell Carcinoma | 47.6% | Correlated with clinical stage, tumor grading, and shorter survival. | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | 50.7% - 68.7% | Associated with lymph node metastasis, tumor size, and poor overall survival. | [10] |
| Gastric Cancer | 60% | Correlated with advanced clinical stages and poor 5-year survival rate. | [10] |
| Ovarian Cancer (Stage III/IV Serous) | High expression associated with poorer overall survival. | Associated with chemoresistance and poor prognosis. | [10] |
| Cervical Cancer | 90% | Correlated with clinical staging (T, N, and M classification) and tumor differentiation. | [10] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of AEG-1/MTDH and SND1
This protocol describes the co-immunoprecipitation of endogenous AEG-1 and its known interacting partner, Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), from a human cancer cell line (e.g., HeLa or HepG2).
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Primary Antibodies: Rabbit anti-AEG-1/MTDH, Mouse anti-SND1, Rabbit IgG (isotype control).
-
Protein A/G Agarose Beads.
-
SDS-PAGE reagents and Western blot equipment.
Methodology:
-
Cell Lysis: Culture cells to ~90% confluency. Wash cells twice with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer for 30 minutes on ice.
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube. Add 20 µL of Protein A/G agarose beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. Add 2-4 µg of Rabbit anti-AEG-1 antibody or Rabbit IgG control. Incubate overnight at 4°C on a rotator.
-
Capture Immune Complexes: Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Add 40 µL of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with Mouse anti-SND1 antibody to detect the co-precipitated protein. The input and IgG lanes should be included as controls.
Protocol 2: Luciferase Reporter Assay for AEG-1 Mediated NF-κB Activation
This protocol measures the effect of AEG-1 overexpression on the transcriptional activity of NF-κB using a luciferase reporter construct.[11][12][13][14]
Materials:
-
HEK293 or HeLa cells.
-
AEG-1 expression plasmid (or empty vector control).
-
NF-κB Luciferase Reporter plasmid (containing multiple NF-κB response elements driving firefly luciferase).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Methodology:
-
Cell Seeding: One day before transfection, seed cells into a 96-well white, clear-bottom plate at a density that will reach ~80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the NF-κB Luciferase Reporter, the Renilla luciferase control plasmid, and either the AEG-1 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection. If studying the response to a stimulus (e.g., TNF-α), add it 6-18 hours before lysis.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Assay System.
-
Luciferase Assay: a. Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. b. Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in AEG-1 overexpressing cells to the empty vector control to determine the effect of AEG-1 on NF-κB transcriptional activity.
Mandatory Visualizations
Caption: AEG-1/MTDH activates the NF-κB signaling pathway.
Caption: AEG-1/MTDH activates the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for stable AEG-1/MTDH knockdown.
References
- 1. Astrocyte Elevated Gene-1/Metadherin (AEG-1/MTDH): A Promising Molecular Marker and Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of MTDH/AEG-1 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTDH - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ptgcn.com [ptgcn.com]
- 7. AEG-1/MTDH antibody (13860-1-AP) | Proteintech [ptglab.com]
- 8. The Scope of Astrocyte Elevated Gene-1/Metadherin (AEG-1/MTDH) in Cancer Clinicopathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: EG1 In Vitro Efficacy
Welcome to the technical support center for EG1, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the phosphorylation of downstream signaling molecules, thereby inhibiting cellular proliferation, survival, and migration in EGFR-dependent cell lines.
Q2: Which cell lines are recommended for testing this compound efficacy?
A2: We recommend using cell lines with known EGFR expression and dependency, such as A431 (human epidermoid carcinoma), NCI-H1975 (non-small cell lung cancer with T790M mutation), or other cancer cell lines with characterized EGFR mutations or overexpression. It is crucial to verify the EGFR status of your chosen cell line before initiating experiments.
Q3: What is the optimal concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound is cell line-dependent and should be determined empirically. We recommend performing a dose-response curve starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify calculations for serial dilutions. Perform a new dose-response experiment with a wider concentration range. |
| Cell Line Insensitivity | Confirm the EGFR expression and mutation status of your cell line using Western blot or sequencing. Test this compound in a validated EGFR-dependent positive control cell line. |
| This compound Degradation | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation time, cell seeding density, and serum concentration in the culture medium. Ensure the assay endpoint is appropriate for measuring the expected biological effect (e.g., proliferation, apoptosis). |
| Solubility Issues | Ensure complete dissolution of this compound in DMSO before further dilution in aqueous media. Visually inspect for precipitation. If precipitation occurs, consider using a different solvent or formulation, if available. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding cells into multi-well plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. Consider using a cell strainer. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for an in vitro cell viability assay.
Preventing degradation of EG1 in solution
Technical Support Center: EG1 Stability
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a critical component in studying specific signaling pathways, particularly the EGFR pathway. Its stability in solution is paramount because degradation can lead to a loss of biological activity, inaccurate experimental results, and poor reproducibility. Ensuring that this compound remains intact in your experimental setup is essential for obtaining reliable data.
Q2: What are the common signs of this compound degradation in solution?
A2: Signs of this compound degradation can include a change in the color or clarity of the solution, a decrease in expected biological activity, the appearance of additional peaks in analytical assays (like HPLC), or a shift in the pH of the solution.
Q3: What are the primary factors that can cause this compound degradation?
A3: Several factors can contribute to the degradation of this compound in solution, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions that lead to degradation.
-
pH: this compound may be sensitive to acidic or alkaline conditions, leading to hydrolysis or other pH-dependent degradation pathways.
-
Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
-
Oxidation: Dissolved oxygen or the presence of oxidizing agents can lead to oxidative degradation.
-
Enzymatic Activity: If working with cell lysates or other biological samples, endogenous enzymes can degrade this compound.
-
Improper Storage: Repeated freeze-thaw cycles can physically damage the molecule, and long-term storage at inappropriate temperatures can lead to slow degradation over time.
Q4: How should I properly store my this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Cell-Based Assays
Symptoms:
-
Reduced or no observable effect of this compound on the target signaling pathway.
-
Inconsistent results between experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation in culture media | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid pre-incubating this compound in media for extended periods. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a carrier protein like BSA (0.1%) to your working solutions. |
| Enzymatic degradation in serum | If your experiment allows, consider reducing the serum concentration or using a serum-free medium during the this compound treatment period. |
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Symptoms:
-
Multiple peaks are observed when analyzing an this compound solution that should be pure.
-
The area of the main this compound peak decreases over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis | Ensure the pH of your solvent is within the recommended range for this compound. Use buffered solutions to maintain a stable pH. |
| Oxidation | Degas your solvents before preparing solutions. Consider adding an antioxidant, if compatible with your experimental system. |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when handling the compound. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Solvent Selection: Reconstitute the powder in a high-quality, anhydrous solvent such as DMSO to a high concentration (e.g., 10 mM).
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Inert Gas Purge: Gently blow a stream of nitrogen or argon gas into the vial for a few seconds before capping to displace oxygen.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: General Workflow for a Cell-Based Assay with this compound
This workflow is designed to minimize the potential for this compound degradation during a typical cell-based experiment.
Caption: A generalized workflow for cell-based assays using this compound.
Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for compounds like this compound.
Caption: A simplified diagram of the EGFR signaling cascade.
Technical Support Center: Interpreting Unexpected Results with EG1 (MED28)
Welcome to the technical support center for researchers working with EG1, also known as Mediator Complex Subunit 28 (MED28) or endothelial-derived gene 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound/MED28?
This compound, with the official gene symbol MED28, is a subunit of the Mediator complex.[1][2] The Mediator complex is a key coactivator involved in the regulated transcription of nearly all genes transcribed by RNA polymerase II.[3] MED28 has been identified as a positive stimulator of cellular proliferation and is often overexpressed in cancers such as breast, colon, and prostate cancer.[4][5] It is also known to be involved in the repression of smooth muscle cell differentiation.[1]
Q2: What is the known signaling pathway for this compound/MED28?
This compound/MED28 is known to interact with and activate the Src family of non-receptor tyrosine kinases, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][4] This includes the activation of key downstream kinases such as ERK, JNK, and p38.[5] This signaling pathway plays a crucial role in promoting cell proliferation.
Q3: I am not seeing the expected increase in cell proliferation after overexpressing MED28. What could be the reason?
Several factors could contribute to this observation. Please refer to the troubleshooting guide for "Unexpected Results in MED28 Overexpression Experiments" below for a detailed breakdown of potential causes and solutions.
Q4: My siRNA knockdown of MED28 is not effective. What should I do?
Ineffective knockdown is a common issue in siRNA experiments. For a comprehensive list of potential reasons and troubleshooting steps, please see the "Troubleshooting MED28 siRNA Knockdown" guide.
Q5: I am getting high background in my MED28 co-immunoprecipitation (Co-IP) experiment. How can I reduce it?
High background in Co-IP can obscure genuine protein-protein interactions. Our "Troubleshooting MED28 Co-Immunoprecipitation" guide provides strategies to minimize non-specific binding and improve the quality of your results.
Troubleshooting Guides
Interpreting Unexpected Proliferation Assay Results with MED28
When studying the effect of MED28 on cell proliferation, you might encounter results that deviate from the expected outcome of increased proliferation upon overexpression or decreased proliferation upon knockdown. This guide will help you troubleshoot these unexpected findings.
Scenario 1: No significant change in proliferation after MED28 overexpression.
| Potential Cause | Troubleshooting Steps |
| Inefficient Transfection | - Verify transfection efficiency using a reporter plasmid (e.g., GFP).- Optimize transfection reagent-to-DNA ratio and cell density at the time of transfection.- Confirm MED28 overexpression via Western blot or qPCR. |
| Cell Line Specificity | - The pro-proliferative effect of MED28 may be cell-type dependent. Effects have been observed in HEK293, MCF7, and MDA-MB-231 cells.[2] - Consider using a different cell line known to be responsive to MED28. |
| Suboptimal Assay Conditions | - Ensure the cell seeding density is in the linear range of your proliferation assay.- Culture cells for a sufficient duration to observe a significant difference in proliferation.- Check for and mitigate the "edge effect" in multi-well plates by not using the outer wells or ensuring proper humidity. |
| Functional Compensation | - Other Mediator complex subunits or parallel signaling pathways might be compensating for the increased MED28 levels. |
Scenario 2: Unexpected decrease in proliferation or cell death after MED28 overexpression.
| Potential Cause | Troubleshooting Steps |
| Cellular Toxicity from Overexpression | - Very high levels of MED28 might induce cellular stress or apoptosis. - Use a range of plasmid concentrations to find an optimal level of overexpression.- Consider using an inducible expression system for controlled expression. |
| Genomic Instability | - Overexpression of MED28 has been shown to shorten the cell cycle and induce genomic instability, which could lead to cell cycle arrest or apoptosis in some cell types.[4][5][6] |
Scenario 3: No significant change in proliferation after MED28 knockdown.
| Potential Cause | Troubleshooting Steps |
| Inefficient Knockdown | - Confirm knockdown efficiency at the protein level using Western blot.- Use at least two different validated siRNA sequences to rule out sequence-specific issues.- Optimize siRNA concentration and transfection conditions. |
| Functional Redundancy | - Other proteins may compensate for the loss of MED28 function. |
| Slow Protein Turnover | - The MED28 protein may have a long half-life. Extend the time between siRNA transfection and the proliferation assay. |
Experimental Protocols & Data
MED28 Overexpression and its Effect on Cell Cycle Duration
Objective: To determine the effect of MED28 overexpression on the length of the cell cycle in a human cancer cell line.
Methodology:
-
Cell Culture and Transfection: HeLa cells are cultured to 60-80% confluency. Cells are then transfected with a Myc-tagged MED28 expression vector or an empty vector control using a suitable transfection reagent.
-
Stable Cell Line Selection: 48 hours post-transfection, cells are cultured in media containing G418 to select for stably transfected cells.
-
Verification of Overexpression: MED28 overexpression in the stable cell line is confirmed by Western blotting using an anti-Myc antibody.
-
Live Cell Imaging: Stably transfected cells are seeded and imaged using time-lapse photomicroscopy. Images are captured at regular intervals (e.g., every 3 minutes).
-
Data Analysis: The duration of the cell cycle (from one mitosis to the next) is measured for a significant number of individual cells in both the control and MED28-overexpressing populations.
Quantitative Data:
The following table summarizes the effect of MED28 overexpression on cell cycle duration in HeLa cells, as reported by Cho et al. (2019).[4]
| Cell Line | Condition | Average Cell Cycle Duration (hours ± SD) | Duration of Interphase (hours ± SD) | Duration of Mitosis (hours ± SD) |
| HeLa | Empty Vector | 18.3 ± 1.7 | 17.7 ± 1.7 | 0.7 ± 0.1 |
| HeLa | Myc-MED28 Overexpression | 14.0 ± 1.7 | 13.6 ± 1.8 | 0.4 ± 0.1 |
Key Finding: Overexpression of MED28 significantly shortens the cell cycle duration in HeLa cells, affecting both interphase and mitosis.[4]
Visualizations
MED28/EG-1 Experimental Workflow
Caption: Workflow for studying MED28/EG-1 function.
MED28/EG-1 Signaling Pathway
Caption: MED28/EG-1 activates the Src-MAPK signaling pathway.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MED28 Over-Expression Shortens the Cell Cycle and Induces Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MED28 Over-Expression Shortens the Cell Cycle and Induces Genomic Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
Technical Support Center: EG1 Protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the EG1 protein. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended short-term and long-term storage conditions for this compound?
For short-term storage (up to a few days or weeks), it is recommended to store this compound at 4°C.[1][2] For long-term storage, aliquoting the protein into single-use volumes and storing at -70°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[1][2] Alternatively, dialyzing the protein into a solution containing 50% glycerol and storing at -20°C can also be effective.[1][2][3]
2. How can I prevent degradation of this compound during storage?
To minimize degradation, it is crucial to store the protein at appropriate low temperatures. For extended storage, freezing at -70°C or -80°C is a standard practice.[1][2] Additionally, the inclusion of protease inhibitors in the storage buffer can prevent proteolytic cleavage.[3] To inhibit microbial growth, anti-microbial agents like sodium azide (0.02-0.05% w/v) can be added.[3]
3. What is the impact of freeze-thaw cycles on this compound stability?
Repeated freeze-thaw cycles are detrimental to the stability of many proteins, including this compound, as they can lead to denaturation and aggregation.[1][4] It is highly recommended to aliquot the protein into smaller, single-use tubes before freezing to avoid the need to thaw the entire stock for each experiment.[1][2]
Troubleshooting Guide
Issue: this compound Protein Aggregation
Protein aggregation is a common issue that can occur during purification and storage.
1. How can I detect this compound aggregation?
Aggregation can sometimes be observed visually as cloudiness or precipitate in the solution.[5] For a more quantitative assessment, techniques such as size-exclusion chromatography (SEC) and dynamic light scattering (DLS) can be employed to detect the presence of larger protein aggregates.[4]
2. What are the common causes of this compound aggregation?
Several factors can contribute to protein aggregation:
-
High Protein Concentration: Proteins are more prone to aggregate at higher concentrations.[6]
-
pH and Ionic Strength: The solubility of a protein is lowest when the buffer pH is close to its isoelectric point (pI).[6] The salt concentration of the buffer also plays a critical role in maintaining protein solubility.[7]
-
Temperature: Elevated temperatures can lead to protein unfolding and subsequent aggregation. Conversely, freezing and thawing can also induce aggregation.[4][6]
-
Oxidation: Oxidation of cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.[7]
3. How can I prevent or resolve this compound aggregation?
-
Optimize Buffer Conditions:
-
Use Additives:
-
Control Protein Concentration: If possible, work with lower protein concentrations. If a high concentration is necessary, consider adding stabilizing agents.[6]
-
Solubilizing Agents: For insoluble proteins, fusion with a highly soluble partner like Maltose-Binding Protein (MBP) can enhance solubility.[8]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Key Considerations |
| Short-term (Days to Weeks) | 4°C | Use a sterile buffer; add anti-microbial agents for longer periods.[2][3] |
| Long-term (Months to Years) | -70°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2] |
| Long-term (Alternate) | -20°C | Requires the addition of a cryoprotectant like 50% glycerol.[2][3] |
| Lyophilized | Room Temperature or 4°C | Offers long-term stability but requires reconstitution, which may affect protein activity.[9] |
Table 2: Common Buffer Additives for this compound Stability
| Additive | Recommended Concentration | Purpose |
| Protease Inhibitors | Varies by inhibitor | Prevents proteolytic degradation.[3] |
| Glycerol / Ethylene Glycol | 25-50% (v/v) | Acts as a cryoprotectant to prevent ice crystal formation and stabilize proteins at -20°C.[2][3] |
| Dithiothreitol (DTT) / 2-Mercaptoethanol (2-ME) | 1-5 mM | Maintains the protein in a reduced state by preventing cysteine oxidation.[3][7] |
| EDTA | 1-5 mM | Chelates metal ions that can catalyze oxidation.[3] |
| Sodium Azide (NaN₃) | 0.02-0.05% (w/v) | Inhibits microbial growth during storage at 4°C.[3] |
Experimental Protocols
Protocol: Assessing this compound Stability via Freeze-Thaw Cycles
This protocol is designed to determine the stability of this compound after repeated freeze-thaw cycles.
Materials:
-
Purified this compound protein solution
-
Storage buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
Microcentrifuge tubes
-
-80°C freezer
-
Ice
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Activity assay specific to this compound
Methodology:
-
Prepare aliquots of the purified this compound protein in the desired storage buffer. A typical starting concentration might be 1 mg/mL.
-
Divide the aliquots into groups. One group will be the control (no freeze-thaw). The other groups will undergo 1, 3, and 5 freeze-thaw cycles, respectively.
-
Freeze Cycle: Place the tubes in a -80°C freezer for at least 1 hour.
-
Thaw Cycle: Remove the tubes from the freezer and thaw them rapidly in a room temperature water bath or slowly on ice.
-
Repeat the freeze-thaw cycles for the designated number of times for each group.
-
After the final thaw, centrifuge all samples (including the control) at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet any aggregates.
-
Carefully collect the supernatant.
-
Measure the protein concentration of the supernatant for each sample. A decrease in concentration indicates precipitation.
-
Perform a functional assay to determine the biological activity of this compound in each sample. A loss of activity indicates denaturation.
-
Analyze the results by comparing the protein concentration and activity of the freeze-thawed samples to the control.
Visualizations
Signaling Pathway: Ubiquitin-Proteasome Protein Degradation
The ubiquitin-proteasome pathway is a major mechanism for protein degradation in eukaryotic cells, which is relevant for understanding the turnover of proteins like this compound.[10][11][12]
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow: Freeze-Thaw Stability Assay
This workflow outlines the key steps in assessing the impact of freeze-thaw cycles on this compound stability.
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
References
- 1. neb.com [neb.com]
- 2. westbioscience.com [westbioscience.com]
- 3. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 4. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rescuing Aggregation-Prone Proteins in Escherichia coli with a Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Breaking down the biochemical pathways of protein degradation [ag.purdue.edu]
- 12. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Epidermal Growth Factor (EGF) Treatment
A Note on Terminology: The initial query referenced "EG1 treatment." Based on the context of signaling pathways and experimental protocols, we have proceeded with the understanding that this was a typographical error and the intended subject is Epidermal Growth Factor (EGF) . The following guide pertains to the use of EGF in a research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving Epidermal Growth Factor (EGF) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of EGF to use for cell stimulation?
A1: The optimal EGF concentration is cell-type dependent and should be determined empirically. However, a common starting range for many cell types is 0.1-100 ng/mL.[1][2] For specific assays, such as assessing NIH/3T3 cell proliferation, the ED50 (the concentration at which 50% of the maximal response is observed) can be as low as 10-250 pg/mL. A dose-response experiment is the best way to determine the ideal concentration for your specific cell line and experimental endpoint.
Q2: What is a typical time course for EGF treatment?
A2: The duration of EGF treatment depends on the signaling event you are investigating.
-
Short-term (5-60 minutes): For studying rapid signaling events like receptor phosphorylation (e.g., p-EGFR) or downstream kinase activation (e.g., p-ERK, p-Akt).[1][3]
-
Long-term (24-72 hours or more): For assessing cellular responses like proliferation, differentiation, or migration.[2][4]
Q3: Why am I not seeing a response to my EGF treatment in my Western blot?
A3: There are several potential reasons for a lack of signal in a Western blot after EGF stimulation. These can be broadly categorized into issues with the EGF treatment itself, sample preparation, or the Western blotting procedure.
-
EGF Reagent: Ensure your EGF is properly reconstituted and has been stored correctly to maintain its biological activity.
-
Cell Health: Use healthy, sub-confluent cells. Overly confluent or stressed cells may not respond optimally to EGF.
-
Serum Starvation: For many signaling studies, it is crucial to serum-starve the cells for several hours or overnight before EGF treatment. This reduces basal signaling activity and allows for a clearer detection of EGF-induced phosphorylation.
-
Protein Transfer: Inadequate transfer of your protein of interest from the gel to the membrane can result in weak or no signal. This is particularly a concern for high molecular weight proteins like the EGF receptor (~170 kDa).[5] Using a Tris-acetate gel can improve the transfer of high molecular weight proteins.[6]
-
Antibody Issues: Your primary or secondary antibodies may be inactive, used at a suboptimal dilution, or incorrect for your application. Always check the antibody datasheet and consider running a positive control.
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your protein of interest.
Q4: I'm seeing high background on my Western blot after EGF stimulation. What could be the cause?
A4: High background can obscure your results and make data interpretation difficult. Common causes include:
-
Insufficient Blocking: Ensure you are blocking the membrane for at least one hour at room temperature or overnight at 4°C with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding. Try titrating your antibodies to find the optimal concentration.
-
Inadequate Washing: Insufficient washing of the membrane after antibody incubation can leave behind unbound antibodies, contributing to high background. Wash the membrane three times for 5-10 minutes each with TBST.
-
Contaminated Buffers: Using old or contaminated buffers can lead to background noise. Always use freshly prepared buffers.
-
Membrane Drying: Allowing the membrane to dry out at any point during the blotting process can cause high, patchy background.
Quantitative Data Summary
The following tables summarize common concentration ranges and treatment times for EGF experiments. Note that these are starting points and should be optimized for your specific experimental system.
Table 1: Recommended EGF Concentration Ranges for Various Assays
| Assay Type | Cell Line Example | Recommended EGF Concentration | Reference |
| ERK Activation | HeLa | 0.2 - 100 ng/mL | [1] |
| PI Kinase Activity | NRHER5 | 10 pM - 10 nM | |
| Cell Proliferation | Human Foreskin Fibroblasts | 0 - 10 ng/mL | [2] |
| Cell Proliferation | NIH/3T3 | 10 - 250 pg/mL (ED50) | [7] |
| EGFR Internalization | HEp2 | 10 - 100 nM | [8] |
Table 2: Recommended EGF Treatment Times for Different Biological Readouts
| Biological Readout | Recommended Treatment Time | Reference |
| EGFR/ERK Phosphorylation | 5 - 15 minutes | [1] |
| EGFR Endocytosis | 5 - 60 minutes | |
| PI Kinase Activity | 60 minutes | [9] |
| BrdU Incorporation | 24 hours | [7] |
| Cell Proliferation (Cell Count) | 5 - 7 days | [2] |
Experimental Protocols
Protocol 1: EGF Stimulation for Western Blot Analysis of ERK Activation
This protocol describes the stimulation of a cell line (e.g., HeLa) with EGF to analyze the phosphorylation of ERK (p44/42 MAPK) via Western blot.
Materials:
-
HeLa cells
-
96-well or 6-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant Human EGF
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate and grow until they reach 80-90% confluency.
-
Serum Starvation: The day before the experiment, aspirate the complete medium and wash the cells once with serum-free medium. Then, add serum-free medium and incubate the cells overnight at 37°C.
-
EGF Preparation: Prepare a stock solution of EGF in sterile PBS or another appropriate buffer. On the day of the experiment, prepare serial dilutions of EGF in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 ng/mL).
-
EGF Stimulation: Aspirate the serum-free medium from the cells and add the prepared EGF dilutions. Incubate at 37°C for the desired time (e.g., 10 minutes for optimal ERK phosphorylation).
-
Cell Lysis: After incubation, immediately place the plate on ice. Aspirate the EGF-containing medium and wash the cells twice with ice-cold PBS.
-
Protein Extraction: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Quantification and Storage: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA). The samples are now ready for SDS-PAGE and Western blot analysis or can be stored at -80°C.
Protocol 2: Dose-Response Experiment for EGF-Mediated Cell Proliferation
This protocol outlines a method to determine the dose-dependent effect of EGF on cell proliferation using a BrdU incorporation assay.
Materials:
-
NIH/3T3 cells
-
96-well tissue culture plate
-
Culture medium with reduced serum (e.g., DMEM with 2% FBS)
-
Recombinant Mouse EGF
-
BrdU Cell Proliferation Assay Kit
Procedure:
-
Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in their normal growth medium. Allow the cells to attach overnight.
-
Serum Reduction: Aspirate the growth medium and replace it with a reduced-serum medium. Incubate for 24 hours.
-
EGF Treatment: Prepare a serial dilution of EGF in the reduced-serum medium. A broad range is recommended for the initial experiment (e.g., 0, 10 pg/mL, 100 pg/mL, 1 ng/mL, 10 ng/mL, 100 ng/mL). Add the different concentrations of EGF to the wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
BrdU Labeling: Four hours before the end of the incubation period, add BrdU to each well according to the manufacturer's instructions.
-
Assay: At the end of the incubation, perform the BrdU assay as per the kit's protocol. This typically involves fixing the cells, denaturing the DNA, and incubating with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the EGF concentration to generate a dose-response curve and determine the ED50.[4]
Visualizations
EGF Signaling Pathway
Caption: Simplified EGF/EGFR signaling cascade.
Experimental Workflow: Western Blot for p-ERK
Caption: Workflow for detecting EGF-induced ERK phosphorylation.
References
- 1. licorbio.com [licorbio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Epidermal Growth Factor (mEGF) | Cell Signaling Technology [cellsignal.com]
- 5. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mouse Epidermal Growth Factor (mEGF) (#5331) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of EG1 and Other PAX Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Paired box (PAX) family of transcription factors plays a critical role in embryonic development and has been implicated in the progression of various cancers, making them a compelling target for therapeutic intervention. This guide provides a comparative analysis of the small molecule inhibitor EG1 against other known PAX inhibitors, focusing on their efficacy as demonstrated by experimental data.
Efficacy of PAX Inhibitors: A Comparative Overview
The following table summarizes the quantitative efficacy data for this compound and other representative PAX inhibitors. This data provides a snapshot of their relative potencies and specificities.
| Inhibitor | Target | Assay Type | Efficacy Metric (Value) | Cell Line / System | Reference |
| This compound | Pax2 | Biolayer Interferometry | Kd: 1.35–1.5 µM | Recombinant Pax2 paired domain | [1] |
| Pax2 | Cell Viability Assay | IC50: ~12.5-25 µM | RCC111, TOV112D, ES-2 (Pax2-positive) | [1][2] | |
| Thapsigargin | PAX3-FOXO1 | Luciferase Reporter Assay | IC50: 2.3 nM | U20325-PRSLuc | [3] |
| Piperacetazine | PAX3-FOXO1 | Transcriptional Activity Assay | Direct binding and inhibition confirmed; specific IC50 not reported. | Multiple Alveolar Rhabdomyosarcoma (ARMS) cell lines | [4] |
In-Depth Inhibitor Analysis
This compound: A Specific Pax2 Inhibitor
This compound is a small molecule identified through in silico screening that specifically targets the DNA-binding paired domain of Pax2.[1] By directly binding to this domain, this compound effectively blocks the interaction between Pax2 and its cognate DNA sequences, thereby inhibiting its transcriptional activity.[1] This mechanism has been shown to phenocopy a genetic loss of Pax2 function.[1]
Experimental data demonstrates that this compound directly interacts with the Pax2 paired domain with a dissociation constant (Kd) in the low micromolar range (1.35–1.5 µM).[1] In cell-based assays, this compound has been shown to decrease the viability of Pax2-positive renal and ovarian cancer cell lines, with IC50 values typically in the range of 12.5-25 µM.[1][2] Notably, this compound shows little to no effect on Pax2-negative cell lines, highlighting its specificity.[1]
Thapsigargin: An Indirect Inhibitor of PAX3-FOXO1
Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Its inhibitory effect on the PAX3-FOXO1 fusion protein, a hallmark of alveolar rhabdomyosarcoma, is indirect. Thapsigargin-induced activation of AKT leads to the phosphorylation of PAX3-FOXO1, which in turn inhibits its transcriptional activity.[3] This mechanism is highly potent, with an IC50 value of 2.3 nM in a PAX3-FOXO1-driven luciferase reporter assay.[3]
Piperacetazine: A Direct Binder of PAX3-FOXO1
Piperacetazine, a phenothiazine derivative, has been identified as a small molecule that directly binds to the PAX3-FOXO1 fusion protein.[4] This binding leads to the inhibition of its transcriptional activity and suppresses the growth of fusion-positive alveolar rhabdomyosarcoma cells.[4] While the direct binding has been confirmed, a specific IC50 value for its transcriptional inhibition has not been prominently reported in the reviewed literature. However, it serves as a molecular scaffold for the development of more potent derivatives.
Experimental Methodologies
Biolayer Interferometry (BLI) for Kd Determination
Biolayer interferometry is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It is employed to determine the binding affinity (Kd), and association (kon) and dissociation (koff) rates between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., a protein).
Protocol Outline:
-
Protein Immobilization: The target protein (e.g., recombinant Pax2 paired domain) is biotinylated and immobilized onto streptavidin-coated biosensor tips.
-
Baseline Establishment: The biosensor tips are equilibrated in a suitable assay buffer to establish a stable baseline.
-
Association: The biosensor tips are then dipped into wells containing varying concentrations of the small molecule inhibitor (e.g., this compound). The binding of the inhibitor to the immobilized protein causes a change in the optical thickness at the biosensor tip, which is measured in real-time as a wavelength shift.
-
Dissociation: After the association phase, the biosensor tips are moved back into buffer-only wells to monitor the dissociation of the inhibitor from the protein.
-
Data Analysis: The resulting sensorgrams (plots of wavelength shift versus time) are analyzed using a global fitting model to calculate the Kd, kon, and koff values.
Dual-Luciferase Reporter Assay for IC50 Determination
The dual-luciferase reporter assay is a widely used method to study gene expression and transcriptional activity. In the context of PAX inhibitors, it is used to quantify the extent to which a compound inhibits the transcriptional activation of a target gene by a PAX protein.
Protocol Outline:
-
Cell Transfection: A suitable cell line (e.g., U20325) is co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with binding sites for the PAX protein of interest (e.g., PAX3-FOXO1).
-
A control plasmid containing a different luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter, which is used to normalize for transfection efficiency and cell viability.
-
-
Inhibitor Treatment: After transfection, the cells are treated with a range of concentrations of the inhibitor (e.g., Thapsigargin).
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The lysate is sequentially mixed with substrates for both luciferases in a luminometer.
-
First, the substrate for Firefly luciferase is added, and the resulting luminescence is measured.
-
Next, a quenching reagent is added to stop the Firefly luciferase reaction, and the substrate for Renilla luciferase is added. The luminescence from the Renilla luciferase is then measured.
-
-
Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated for each inhibitor concentration. These normalized values are then plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Signaling Pathways
PAX2 Signaling in Development and Cancer
PAX2 is a key transcription factor in the development of the kidney and other tissues. Its signaling pathway involves the regulation of genes that control cell proliferation, differentiation, and survival. In several cancers, PAX2 is re-expressed, where it can contribute to tumor growth and progression by promoting cell proliferation and inhibiting apoptosis.
PAX3-FOXO1 Signaling in Alveolar Rhabdomyosarcoma
The PAX3-FOXO1 fusion protein is a potent oncogenic transcription factor that drives the malignancy of alveolar rhabdomyosarcoma. It activates a unique transcriptional program that promotes cell proliferation, inhibits differentiation, and enhances cell survival. Thapsigargin indirectly inhibits this pathway through the activation of AKT.
References
Validating EG1's Specificity for PAX2: A Comparative Guide
This guide provides a comprehensive analysis of the small molecule EG1 and its specificity as an inhibitor of the Paired Box 2 (PAX2) transcription factor. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound, compares its activity against related proteins, and provides the experimental context necessary to evaluate its utility as a specific molecular probe or therapeutic lead.
Introduction to PAX2 and the Role of this compound
Paired Box (PAX) genes are a family of transcription factors crucial for embryonic development and cell lineage specification.[1] PAX2, in particular, is essential for the development of the kidney and urogenital tract.[1][2] Its re-expression or ectopic expression in various cancers, such as renal and ovarian cancers, makes it an attractive target for therapeutic intervention.[1][3]
This compound is a small molecule identified through in-silico screening designed to target the DNA-binding paired domain of PAX2.[1][3] By binding to this domain, this compound allosterically inhibits the interaction between PAX2 and its cognate DNA sequence, thereby blocking its transcriptional activity.[1][4] This guide assesses the evidence supporting this compound's specificity for PAX2, a critical factor for its use as a research tool and a potential therapeutic agent.
Comparative Performance of this compound
To validate the specificity of a molecular inhibitor, it is crucial to assess its binding affinity and functional inhibition against its primary target versus other closely related proteins. The PAX gene family contains nine members, with the paired domains of PAX5 and PAX8 sharing 97% and 92% identity with PAX2, respectively.[1] Consequently, the most relevant comparison for this compound's specificity is its activity against these family members.
Table 1: Binding Affinity and Functional Inhibition of this compound
| Target Protein | Method | Metric | Value | Reference |
| PAX2 | Biolayer Interferometry | Dissociation Constant (Kd) | 1.35–1.5 µM | [1][3][5] |
| PAX2 | Cell-Based Reporter Assay | Half-maximal Inhibitory Concentration (IC50) | ~10 µM | [1][6] |
| PAX5 | Cell-Based Reporter Assay | Functional Inhibition | Similar kinetics to PAX2 | [1] |
| PAX8 | Cell-Based Reporter Assay | Functional Inhibition | Similar kinetics to PAX2 | [1] |
| PAX2-negative cells | Cell Viability Assay | Effect on Proliferation | Little to no effect | [1] |
Summary of Findings:
-
This compound demonstrates direct, micromolar binding affinity for the PAX2 paired domain.[1][4][5]
-
It effectively inhibits PAX2-mediated gene transcription in cell-based assays.[1]
-
Crucially, this compound also inhibits the function of the highly homologous PAX5 and PAX8 proteins with similar kinetics, indicating that while it is a potent PAX2 inhibitor, it is not strictly specific for PAX2 over other closely related PAX family members.[1][6]
-
However, this compound shows high specificity for cells expressing these PAX proteins, as it significantly inhibits the proliferation of PAX2-positive cancer cells while having minimal effect on PAX2-negative cells.[1][3]
Experimental Methodologies
The quantitative data presented above were generated using established biophysical and cell-based assays. The detailed protocols for these key experiments are outlined below.
1. Biolayer Interferometry (BLI) for Binding Affinity (Kd)
This assay measures the direct binding between this compound and the PAX2 protein to determine the on-rate, off-rate, and dissociation constant (Kd).
-
Immobilization: Recombinant PAX2 paired domain protein, typically biotinylated, is immobilized on streptavidin-coated biosensors.
-
Association: The sensors are dipped into wells containing varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 µM) to measure the binding (association) rate in real-time.[3][4]
-
Dissociation: The sensors are then moved to wells containing buffer without this compound to measure the rate at which the compound dissociates from the protein.
-
Data Analysis: The binding curves are fitted using a global fitting model. A steady-state analysis of the binding at different concentrations is used to calculate the Kd value.[4]
2. Cell-Based Luciferase Reporter Assay for Functional Inhibition (IC50)
This assay quantifies this compound's ability to inhibit the transcriptional activity of PAX2 in a cellular context.
-
Cell Line & Plasmids: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids:
-
An expression vector for the target protein (e.g., CMV-Pax2).
-
A reporter plasmid containing a PAX2-responsive DNA sequence (e.g., PRS4) upstream of a luciferase gene (PRS4-Luc).
-
-
Compound Treatment: Transfected cells are treated with a dose-response range of this compound concentrations (e.g., 0 to 100 µM). A DMSO control is run in parallel.
-
Luciferase Measurement: After an incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected control like CMV-β-galactosidase). The data are then plotted against the this compound concentration to determine the IC50 value—the concentration at which 50% of the transcriptional activation is inhibited.[1]
3. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to visually confirm that this compound disrupts the interaction between PAX2 and its DNA target.
-
Probe Preparation: A DNA oligonucleotide containing the PAX2 binding site (PRS) is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent tag.
-
Binding Reaction: Recombinant PAX2 paired domain protein is incubated with the labeled DNA probe in the presence of increasing concentrations of this compound or a DMSO control.
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film or imaged. A "shift" in the mobility of the labeled probe indicates a protein-DNA complex. A reduction in this shift in the presence of this compound demonstrates the compound's ability to inhibit PAX2-DNA binding.[1][3]
Visualizing this compound's Mechanism and Specificity
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental logic.
References
- 1. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WikiGenes - Pax2 - paired box 2 [wikigenes.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
EG1's Cross-Reactivity Profile Against PAX Family Transcription Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor EG1's activity across various members of the Paired box (PAX) family of transcription factors. The information presented herein is supported by available experimental data to aid researchers in evaluating this compound's potential as a selective or broad-spectrum PAX inhibitor.
The PAX gene family, comprising nine members in mammals (PAX1-PAX9), plays a critical role in embryonic development and has been implicated in various cancers when aberrantly expressed.[1][2] These transcription factors are characterized by a highly conserved DNA-binding domain known as the paired domain.[1][2][3][4] this compound has been identified as a small molecule that targets this paired domain, thereby inhibiting the transcriptional activity of PAX proteins.[5]
Quantitative Analysis of this compound's Interaction with PAX Family Members
To facilitate a clear comparison of this compound's potency and selectivity, the following table summarizes the available quantitative data on its interaction with different PAX family members. It is important to note that comprehensive screening of this compound against all nine PAX proteins is not yet publicly available. The data presented here is based on published findings for PAX2, PAX5, and PAX8, which belong to the same subgroup (Group II) and share high sequence homology in their paired domains.[1][2][6]
| PAX Family Member | Binding Affinity (Kd) | Inhibition of Transcriptional Activity (IC50) | Notes |
| PAX2 | 1.35 - 1.5 µM | ~10 µM | This compound was initially identified as a PAX2 inhibitor. The binding affinity was determined by biolayer interferometry. The IC50 value was determined using a luciferase reporter assay.[5] |
| PAX5 | Data Not Available | Similar kinetics to PAX2 | Inhibition of PAX5-mediated transactivation by this compound was observed to have similar kinetics to that of PAX2 in a luciferase reporter assay. This is attributed to the 97% amino acid identity in the paired domain between PAX2 and PAX5. |
| PAX8 | Data Not Available | Similar kinetics to PAX2 | Similar to PAX5, this compound was found to inhibit PAX8-mediated transactivation with kinetics comparable to PAX2. The paired domain of PAX8 shares 92% identity with that of PAX2. |
| PAX6 | Data Not Available | Potential Inhibition | Due to sequence homology in the paired domain with PAX2, it is suggested that this compound may also inhibit PAX6. However, direct experimental data is currently lacking. |
| Other PAX Members (PAX1, PAX3, PAX4, PAX7, PAX9) | Data Not Available | Data Not Available | The cross-reactivity of this compound with other PAX family members from different subgroups has not been reported. |
Experimental Methodologies
The following sections detail the experimental protocols for the key assays used to characterize the interaction of this compound with PAX proteins.
Biolayer Interferometry (BLI) for Binding Affinity Determination
Biolayer interferometry is a label-free technology used to measure real-time biomolecular interactions. This technique was employed to determine the binding affinity (Kd) of this compound for the PAX2 paired domain.
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. One molecule (the ligand) is immobilized on the biosensor, and its interaction with a second molecule (the analyte) in solution is detected as a change in the optical thickness of the biosensor surface.
Experimental Protocol:
-
Immobilization of Ligand:
-
A biotinylated recombinant PAX2 paired domain (amino acids 1-81) is immobilized onto streptavidin-coated biosensors.
-
The biosensors are first hydrated in the assay buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
The biosensors are then dipped into a solution containing the biotinylated PAX2 paired domain at a concentration of 10-20 µg/mL to allow for immobilization.
-
-
Baseline Establishment:
-
The biosensors with the immobilized PAX2 paired domain are moved to wells containing only the assay buffer to establish a stable baseline.
-
-
Association:
-
The biosensors are then immersed in wells containing varying concentrations of this compound (the analyte), typically ranging from 0.5 µM to 8.0 µM.
-
The binding of this compound to the immobilized PAX2 paired domain is monitored in real-time as an increase in the signal.
-
-
Dissociation:
-
After the association phase, the biosensors are moved back to wells containing only the assay buffer.
-
The dissociation of the this compound-PAX2 complex is monitored as a decrease in the signal.
-
-
Data Analysis:
Diagram of Biolayer Interferometry Workflow
Caption: Workflow for determining this compound-PAX2 binding affinity using Biolayer Interferometry.
Luciferase Reporter Assay for Inhibition of Transcriptional Activity
This cell-based assay is used to quantify the ability of this compound to inhibit the transcriptional activation of target genes by PAX proteins.
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with PAX protein binding sites. When a specific PAX protein is expressed in cells transfected with this reporter, it binds to the promoter and drives the expression of luciferase. The activity of luciferase is measured by the light produced upon addition of its substrate, luciferin. An inhibitor of the PAX protein will reduce the expression of luciferase, leading to a decrease in the light signal.
Experimental Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells or another suitable cell line are cultured in 96-well plates.
-
Cells are co-transfected with:
-
An expression plasmid for the specific PAX family member (e.g., CMV-Pax2).
-
A luciferase reporter plasmid containing PAX binding sites upstream of the luciferase gene (e.g., PRS4-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Treatment with this compound:
-
After 24 hours of transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated with the compound for a defined period, typically 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
The cells are washed with PBS and then lysed using a passive lysis buffer.
-
The cell lysate is transferred to an opaque microplate.
-
Luciferase assay reagent containing the substrate luciferin is added to each well.
-
The luminescence is immediately measured using a luminometer.
-
If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase signal, which is then measured for normalization.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
The IC50 value, which is the concentration of this compound that causes 50% inhibition of the PAX-mediated luciferase activity, is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Diagram of Luciferase Reporter Assay Workflow
Caption: Key steps in the luciferase reporter assay to measure this compound's inhibitory activity.
Logical Relationship of PAX Family and this compound's Known Targets
The PAX family of transcription factors is divided into four main groups based on structural similarities.[1][2] this compound has been demonstrated to be effective against members of Group II.
Diagram of PAX Family Groups and this compound's Targets
Caption: this compound's known and potential targets within the PAX family subgroups.
References
- 1. Pax genes - Wikipedia [en.wikipedia.org]
- 2. Evolution of functional diversification of the paired box (Pax) DNA-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA sequence recognition by Pax proteins: bipartite structure of the paired domain and its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of the paired domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of EG1 Treatment in Pax2-Positive Cancers: A Guide for Researchers
This guide provides a comprehensive comparison of EG1, a specific inhibitor of the Paired box 2 (Pax2) transcription factor, against alternative therapeutic strategies for Pax2-positive cancers. The experimental data presented herein is intended to inform researchers, scientists, and drug development professionals on the efficacy and mechanism of action of this compound, facilitating the design of future preclinical and clinical studies.
Introduction to this compound and the Pax2 Signaling Pathway
This compound is a small molecule inhibitor that directly binds to the paired domain of the Pax2 transcription factor, thereby inhibiting its DNA-binding activity and subsequent downstream gene regulation.[1][2][3][4] Pax2 is a developmental gene that is often re-expressed in various cancers, including renal and ovarian carcinomas, where it plays a role in cell proliferation, survival, and migration. The reactivation of Pax2 in malignant tissues makes it a compelling target for cancer therapy.
The Pax2 signaling pathway is a complex network that influences cell fate and development. In a cancerous context, Pax2 can be activated by various upstream signals and, in turn, regulates the expression of multiple downstream target genes that contribute to tumorigenesis. Understanding this pathway is crucial for evaluating the mechanism-of-action of this compound.
References
- 1. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of EG1: A Novel MAPK/ERK Pathway Inhibitor
This guide provides a detailed comparison of the in vitro and in vivo effects of EG1, a novel experimental compound, against a well-established MEK inhibitor, Control Compound X. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic agent.
I. In Vitro Efficacy
The in vitro effects of this compound were assessed by determining its impact on cancer cell viability and its ability to modulate the MAPK/ERK signaling pathway.
Table 1: Cell Viability (IC50) in Human Colorectal Carcinoma (HCT116) Cells
| Compound | IC50 (nM) |
| This compound | 75 |
| Control Compound X | 150 |
| Vehicle (DMSO) | > 10,000 |
Lower IC50 values indicate greater potency in inhibiting cell viability.
Table 2: Inhibition of ERK Phosphorylation in HCT116 Cells
| Compound (Concentration) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.25 |
| Control Compound X (200 nM) | 0.45 |
A lower ratio indicates stronger inhibition of ERK phosphorylation, a key downstream event in the MAPK/ERK pathway.
II. In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using HCT116 cells.
Table 3: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1250 | 0 |
| This compound (25 mg/kg, daily) | 375 | 70 |
| Control Compound X (50 mg/kg, daily) | 625 | 50 |
Tumor growth inhibition is calculated relative to the vehicle control group.
III. Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental designs, the following diagrams are provided.
IV. Experimental Protocols
1. Cell Viability (MTT) Assay Human colorectal carcinoma (HCT116) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[1] The following day, cells were treated with serial dilutions of this compound, Control Compound X, or DMSO as a vehicle control. After 72 hours of incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[2][3] The resulting formazan crystals were dissolved in 100 µL of DMSO.[1][4] The absorbance was measured at 570 nm using a microplate reader.[1][2] IC50 values were calculated from dose-response curves.
2. Western Blot Analysis HCT116 cells were treated with this compound (100 nM), Control Compound X (200 nM), or vehicle for 2 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5] Membranes were then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified, and the p-ERK/total ERK ratio was calculated.
3. Mouse Xenograft Model All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells in the right flank.[6] When tumors reached an average volume of approximately 100 mm³, mice were randomized into three groups (n=8 per group): Vehicle, this compound (25 mg/kg), and Control Compound X (50 mg/kg).[6] Treatments were administered daily via oral gavage for 21 days. Tumor volume was measured twice weekly and calculated using the formula: (Length x Width²) / 2. At the end of the study, the percent tumor growth inhibition was determined by comparing the average tumor volume of the treated groups to the vehicle control group.
References
- 1. MTT Assay [protocols.io]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. meliordiscovery.com [meliordiscovery.com]
The Emergence of EG1: A Targeted Approach to Disrupting PAX2-Mediated Oncogenesis
A Literature Review for Researchers and Drug Development Professionals
The quest for targeted cancer therapies has led to the investigation of novel molecular pathways critical for tumor growth and survival. One such avenue of exploration is the inhibition of the Paired box 2 (PAX2) transcription factor, a protein implicated in the development and progression of several cancers, most notably renal cell carcinoma (RCC) and ovarian cancer. This review focuses on the preclinical data of a promising small molecule inhibitor, EG1, which directly targets the DNA-binding activity of PAX2.
Performance of this compound: A Quantitative Overview
This compound has demonstrated significant potential in preclinical studies by selectively inhibiting the function of PAX2. The compound was identified through a structure-based virtual screen and subsequently validated in cell-based assays.[1] Its primary mechanism of action is the direct binding to the paired domain of PAX2, thereby preventing its interaction with DNA and subsequent transcriptional activation of target genes.[1][2]
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (Kd) | 1.35–1.5 µM | Recombinant Pax2 paired domain | [1] |
| IC50 (Pax2 Transactivation) | ~10 µM | HEK293 cells with PRS4-Luc reporter | [1] |
Cell Viability and Proliferation:
A key indicator of this compound's therapeutic potential is its ability to selectively inhibit the growth of cancer cells that are dependent on PAX2 activity.
| Cell Line | Cancer Type | PAX2 Status | Effect of this compound on Viability | Reference |
| ACHN | Renal Cell Carcinoma | Positive | Significant Decrease | [1] |
| 786-O | Renal Cell Carcinoma | Positive | Significant Decrease | [1] |
| Caki-1 | Renal Cell Carcinoma | Positive | Significant Decrease | [1] |
| OVCAR-3 | Ovarian Cancer | Positive | Significant Decrease | [1] |
| HEK293 | Embryonic Kidney | Negative | Little to no effect | [1] |
| HCT116 | Colorectal Carcinoma | Positive (low levels of PAX5/8) | Slowed cell proliferation | [3] |
Deciphering the Mechanism: The this compound Signaling Pathway
This compound's inhibitory action is centered on the disruption of the PAX2-mediated transcriptional activation cascade. The following diagram illustrates this pathway.
Caption: this compound binds to the PAX2 protein, inhibiting its interaction with DNA.
Experimental Corner: Methodologies for Evaluating this compound
The characterization of this compound has relied on a series of robust experimental protocols to ascertain its binding affinity, inhibitory concentration, and effects on cell viability.
Biolayer Interferometry (BLI) for Binding Kinetics
This technique was instrumental in determining the direct binding of this compound to the PAX2 paired domain.[1]
Protocol Outline:
-
Immobilization: Biotinylated recombinant PAX2 paired domain (amino acids 1-81) is immobilized onto streptavidin biosensors.
-
Baseline: The sensors are equilibrated in a suitable buffer to establish a stable baseline.
-
Association: The sensors are then dipped into wells containing varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 µM) to measure the binding rate.
-
Dissociation: The sensors are moved back into buffer-only wells to measure the dissociation rate of the this compound-PAX2 complex.
-
Data Analysis: The resulting binding curves are fitted using a global fitting model to calculate the association (kon), dissociation (koff), and binding affinity (Kd) constants.
Cell-Based PAX2 Transactivation Assay
This assay quantifies the ability of this compound to inhibit the transcriptional activity of PAX2 in a cellular context.[1]
Protocol Outline:
-
Cell Line: A stable HEK293 cell line is engineered to contain a PAX2 response element (PRS4) upstream of a luciferase reporter gene (PRS4-Luc).
-
Transfection: These cells are transiently transfected with a PAX2 expression vector.
-
Treatment: The transfected cells are treated with a dose-range of this compound.
-
Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured. A decrease in luminescence indicates inhibition of PAX2-mediated transcription.
-
Counter-Screen: A counter-screen using a constitutively active reporter (e.g., CMV-Luc) is performed to ensure that this compound is not a general inhibitor of transcription or luciferase.
Cell Viability Assay
To assess the cytotoxic or cytostatic effects of this compound on cancer cells, a standard cell viability assay is employed.[1]
Protocol Outline:
-
Cell Seeding: PAX2-positive and PAX2-negative cancer cell lines are seeded in 96-well plates.
-
Treatment: The cells are treated with increasing concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Reagent: A viability reagent (e.g., CellTiter-Glo) is added to the wells. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Luminescence is measured using a plate reader. The results are typically normalized to untreated control cells to determine the percentage of viable cells.
Experimental Workflow and Logic
The logical progression of experiments to characterize a novel inhibitor like this compound is crucial for building a comprehensive understanding of its properties.
Caption: The workflow for identifying and validating the this compound compound.
Concluding Remarks and Future Directions
The preclinical data for this compound present a compelling case for its further development as a targeted therapeutic agent. Its specific mechanism of action, which involves the direct inhibition of PAX2 DNA binding, offers a clear rationale for its selective activity against PAX2-dependent cancers. While direct comparative studies with other PAX2 inhibitors are not yet widely available in the public domain, the data from the foundational study by Grimley et al. provide a strong benchmark for future investigations.[1] Further research, including in vivo efficacy studies in relevant animal models and comprehensive toxicology assessments, will be critical in translating the promise of this compound into a clinical reality for patients with renal cell carcinoma and other PAX2-driven malignancies. The specificity of this compound for PAX2-positive cells also highlights the importance of biomarker development to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for EG1 (Ethylene Glycol)
Disclaimer: For the purposes of this document, "EG1" is assumed to be Ethylene Glycol (CAS Number: 107-21-1), a common laboratory chemical.[1][2][3] It is imperative to confirm the identity of any unknown chemical before handling and disposal. This guide is intended for researchers, scientists, and drug development professionals and provides essential safety and logistical information for the proper disposal of Ethylene Glycol.
Ethylene glycol is a colorless, odorless, viscous liquid with a sweet taste.[1] While it is biodegradable, it is harmful if swallowed and can cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[1][4][5][6] Proper disposal is crucial to protect human health and the environment.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its hazards. Ingestion is the primary route of acute toxicity and can lead to central nervous system depression, cardiopulmonary effects, and severe kidney damage.[7] Skin and eye contact can cause irritation.[8][9]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard lab coat should be worn.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 107-21-1 | [1][2][3] |
| Molecular Formula | C2H6O2 | [1] |
| Boiling Point | 197.3 °C (387.1 °F) | [1] |
| Flash Point | 111 °C (231.8 °F) | [3] |
| Oral LD50 (Human) | 1,600 mg/kg | [1] |
| NFPA 704 Ratings | Health: 2, Flammability: 1, Reactivity: 0 |
Experimental Protocols
Waste Characterization Protocol:
-
Identification: Confirm the waste material is this compound (Ethylene Glycol). If the identity is uncertain, it must be treated as an unknown hazardous waste.
-
Contamination Assessment: Determine if the this compound waste is mixed with other chemicals. Mixed waste must be treated according to the hazards of all components.
-
Hazard Classification: Based on regulations, pure this compound waste is typically classified as a non-hazardous waste for disposal purposes in some jurisdictions, but it is the generator's responsibility to make the final determination. However, due to its toxicity, it should not be disposed of down the drain.[10] Used antifreeze containing ethylene glycol may be considered hazardous waste due to the presence of heavy metals.[11][12]
Step-by-Step Disposal Plan
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
The label should clearly state "Waste Ethylene Glycol" and include the hazard communication pictogram for "Health Hazard".[1]
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep the container tightly closed when not in use.[2]
-
-
Waste Disposal Request:
-
Once the container is full, or if it has been in storage for a predetermined amount of time, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound down the drain.[11] While biodegradable, it can disrupt wastewater treatment processes.[13]
-
-
Record Keeping:
-
Maintain a log of the amount of waste this compound generated and the date of disposal.
-
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's EHS or emergency response team immediately.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. redriver.team [redriver.team]
- 5. chemfax.com [chemfax.com]
- 6. download.basf.com [download.basf.com]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. gov.uk [gov.uk]
- 10. download.basf.com [download.basf.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Essential Safety and Logistical Information for Handling Ethylene Glycol (EG1)
This document provides crucial safety protocols, operational guidelines, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle ethylene glycol (EG1). Adherence to these guidelines is vital to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to ethylene glycol. Below is a summary of recommended PPE and their performance data.
Data Presentation: PPE for Ethylene Glycol
Table 1: Glove Material Breakthrough Time and Permeation Rate for Ethylene Glycol
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Degradation Rating |
| Butyl Rubber | > 480 | Excellent | Excellent |
| Neoprene | > 480 | Excellent | Excellent |
| Nitrile | > 480 | Excellent | Excellent |
| Viton™ | > 480 | Excellent | Excellent |
| Natural Rubber | > 360 | Excellent | Good |
| Polyvinyl Chloride (PVC) | 120 | Fair | Good |
Source: Ansell Chemical Resistance Guide[1][2]
Note: Breakthrough times represent the time it takes for the chemical to be detected on the inside of the glove. A rating of "Excellent" indicates a very low permeation rate.[1] These times are for total immersion and may be longer for incidental contact. Always inspect gloves for any signs of degradation, such as swelling or discoloration, before and during use.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing. |
| Skin Protection | Wear chemical-resistant gloves (refer to Table 1). A lab coat or chemical-resistant apron is also necessary. For extensive handling, chemical-resistant coveralls may be required. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or in case of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan: Handling and Storage
Step-by-Step Guidance for Handling Ethylene Glycol:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for ethylene glycol is readily accessible. All personnel must be trained on the hazards and proper handling procedures.
-
Engineering Controls: All work with ethylene glycol should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.
-
Donning PPE: Put on all required PPE as outlined in Table 2 before handling the chemical.
-
Dispensing: When transferring ethylene glycol, use a funnel or other appropriate dispensing aid to minimize splashing and spills. Grounding and bonding may be necessary for large volume transfers to prevent static discharge.
-
Storage: Store ethylene glycol in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of ethylene glycol and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Guidance for Disposal:
-
Waste Collection: Collect all ethylene glycol waste, including contaminated PPE and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE: Disposable gloves should be removed without touching the outer surface with bare hands and placed in the designated waste container. Reusable PPE should be decontaminated according to established laboratory procedures.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour ethylene glycol down the drain.
Experimental Protocol: Quantification of Ethylene Glycol in Biological Samples by Gas Chromatography (GC)
This protocol outlines a method for the determination of ethylene glycol in biological samples, such as serum or urine, which is relevant for toxicological studies and clinical diagnostics.[3][4]
Methodology:
-
Sample Preparation:
-
Derivatization:
-
Transfer the supernatant to a clean tube.
-
Add a derivatizing agent, such as phenylboronic acid, to form a more volatile ester of ethylene glycol.[6] This step enhances the chromatographic separation and detection.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a solvent like methylene chloride to isolate the derivatized ethylene glycol.
-
-
GC-MS Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS) is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 150°C, held for a minute, followed by a ramp up to a final temperature.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
Detection Mode: The mass spectrometer can be operated in scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying known analytes.
-
-
-
Quantification:
-
A calibration curve is generated using standards of known ethylene glycol concentrations.
-
The concentration of ethylene glycol in the unknown sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the metabolic pathway of ethylene glycol in the human body. This pathway is critical to understanding the mechanism of ethylene glycol toxicity, as the parent compound is relatively non-toxic, but its metabolites are responsible for the observed clinical effects.[7]
Caption: Metabolic pathway of ethylene glycol in the human body.
References
- 1. fishersci.com [fishersci.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. forensicresources.org [forensicresources.org]
- 6. forensicresources.org [forensicresources.org]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
